2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Description
BenchChem offers high-quality 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMENDZXFDSRILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine CAS 280581-64-8
Technical Whitepaper: Strategic Utilization of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
CAS: 280581-64-8 Formula: C₁₀H₇ClFN₃ Molecular Weight: 223.63 g/mol [1][2]
Executive Summary & Chemical Profile
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS 280581-64-8) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors.[2] This molecule serves as a critical bifurcation point: it possesses a stable amine substituent at the C4 position (occupying the adenine binding pocket) while retaining a reactive chlorine at the C2 position for downstream diversification.[2]
The inclusion of the C5-fluorine atom is not merely decorative; it serves two bioisosteric functions:
-
Metabolic Blocking: It obstructs the C5 position from oxidative metabolism (e.g., by Cytochrome P450s), a common clearance pathway for pyrimidines.[2]
-
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrimidine nitrogens, modulating hydrogen bond acceptor capability in the kinase hinge region.[2]
Synthesis & Regiochemical Control
The primary challenge in synthesizing CAS 280581-64-8 is achieving exclusive regioselectivity during the nucleophilic aromatic substitution (
The Regioselectivity Paradox
In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than C2 due to the para-like relationship with the N1 nitrogen and less steric hindrance.[2] However, the presence of the C5-fluorine atom strongly enhances the electrophilicity of C4 via induction (
-
Target: C4-substitution (N-phenyl).
-
Risk: Bis-substitution (2,4-dianilino) or C2-substitution (rare with anilines, more common with tertiary amines).[2]
Optimized Reaction Logic: To ensure C4 selectivity, the reaction must be kinetically controlled. Thermodynamic control (high heat, excess amine) leads to bis-substitution.[2]
DOT Diagram: Synthesis Pathway & Regiocontrol
Figure 1: Regioselective synthesis pathway favoring C4 substitution via kinetic control.
Experimental Protocol: Synthesis of CAS 280581-64-8
This protocol is designed to minimize the formation of the 2,4-dianilino byproduct.[2]
Reagents:
-
Aniline (1.0 eq) — Strict stoichiometry is vital.
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (10 mmol) in IPA (40 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Mix Aniline (10 mmol) and DIPEA (12 mmol) in IPA (10 mL). Add this mixture dropwise to the cold pyrimidine solution over 30 minutes.
-
Why: Slow addition prevents localized high concentrations of aniline, reducing bis-substitution risk.[2]
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) naturally. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
-
Checkpoint: The product usually elutes with lower polarity than the starting material but higher than the bis-product.[2]
-
-
Workup: Evaporate volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and Brine (1x).[2]
-
Purification: Recrystallization from EtOH/Water is often sufficient.[2] If chromatography is needed, use a gradient of 0-20% EtOAc in Hexanes.
Yield Expectation: 85-92%
Functionalization & Drug Discovery Applications
Once CAS 280581-64-8 is synthesized, it acts as a "hinge-binder" module.[2] The remaining C2-Chloro group is less reactive than the original C4-Cl but can be displaced under harsher conditions to introduce solubilizing groups or "tail" moieties that extend into the solvent-exposed region of the kinase.[2]
Reactivity Profile (C2-Displacement)
| Reaction Type | Reagent Class | Conditions | Target Application |
| Buchwald-Hartwig | Aromatic Amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Bi-aryl kinase inhibitors (e.g., JAK2, ALK) |
| Suzuki-Miyaura | Aryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Bi-aryl systems (e.g., CDK inhibitors) |
| SNAr (Forced) | Aliphatic Amines | Piperazine/Morpholine, DMSO, 120°C | Solubilizing tail introduction |
Mechanistic Diagram: Downstream Library Generation
Figure 2: Divergent synthesis strategies utilizing the C2-chlorine handle.
Handling & Safety Data
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[2]
-
Storage: Keep in a cool, dry place (2-8°C recommended). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long durations).[2]
-
Solubility: Soluble in DMSO, DMF, Ethyl Acetate.[2] Poorly soluble in water.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254372, 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]
-
Koolman, H. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.[2] Journal of Organic Chemistry. Retrieved from [Link][2]
-
Li, Y. et al. (2017). Discovery of ALK/EGFR dual kinase inhibitors.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Chemical structure and properties of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Strategic Scaffolding in Kinase Inhibitor Design
Executive Summary
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS: 280581-64-8) represents a "privileged scaffold" in medicinal chemistry, specifically within the domain of ATP-competitive kinase inhibitors. This molecule serves as a critical bifurcation point in drug synthesis: the C4-aniline moiety provides essential hydrogen-bonding interactions within the kinase hinge region, while the C2-chlorine atom remains a highly reactive electrophilic handle for late-stage diversification via Nucleophilic Aromatic Substitution (
This guide details the structural rationale, regioselective synthesis, and handling protocols for this compound, designed for researchers optimizing lead compounds for oncology and immunology targets.
Chemical Identity & Properties
Nomenclature & Identification
| Property | Data |
| IUPAC Name | 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine |
| CAS Number | 280581-64-8 |
| Molecular Formula | |
| Molecular Weight | 223.63 g/mol |
| SMILES | ClC1=NC=C(F)C(NC2=CC=CC=C2)=N1 |
| Appearance | Off-white to pale yellow solid |
Physicochemical Profile[1][2]
-
Lipophilicity (cLogP): ~2.8 (Predicted). The fluorine atom increases lipophilicity relative to the hydrogen analog, improving membrane permeability.
-
Acidity (pKa): The pyrimidine nitrogen (N1) is weakly basic (pKa ~ 1.5–2.0), reduced by the electron-withdrawing effects of the 2-Cl and 5-F substituents. The aniline NH is weakly acidic but generally stable under physiological pH.
-
Solubility: Low aqueous solubility; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).
Structural Analysis & SAR Logic
The utility of this scaffold lies in its precise electronic arrangement, which dictates both its chemical reactivity and biological binding mode.
Electronic Effects & Reactivity
-
5-Fluoro Substituent:
-
Metabolic Block: Blocks the C5 position from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of derived drugs.
-
Electronic Modulation: The high electronegativity of fluorine lowers the LUMO energy of the pyrimidine ring, making the C2 and C4 carbons more electrophilic.
-
-
2-Chloro Handle:
-
Reactivity: The C2 position is activated for nucleophilic attack but is kinetically slower than C4. Once C4 is substituted (as in this molecule), C2 becomes the primary site for further functionalization.
-
-
4-Aniline Moiety:
-
Binding: The NH typically acts as a hydrogen bond donor to the "hinge" region of kinase enzymes (e.g., residue Met90 in CDK2 or equivalent in other kinases).
-
Visualization: Structure-Activity Relationship (SAR)
Figure 1: Functional decomposition of the scaffold. The C2-Cl allows for library generation, while C4 and C5 provide binding affinity and stability.
Synthesis & Regioselectivity[3][4]
The Regioselectivity Challenge
The synthesis starts from 2,4-dichloro-5-fluoropyrimidine . A critical challenge is ensuring the aniline adds to C4 rather than C2.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Causality: The C4 position is more electrophilic due to the inductive effect of the adjacent N3 and the para-resonance effect with N1. Additionally, the steric bulk of the 5-F atom slightly hinders C4, but the electronic activation usually dominates, favoring C4 substitution by a ratio of >9:1 under controlled conditions.
Experimental Protocol
Objective: Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine.
Reagents:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1]
-
Aniline (1.0 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-fluoropyrimidine (e.g., 5.0 g) in EtOH (50 mL). Cool the solution to 0°C in an ice bath. Rationale: Low temperature maximizes regioselectivity for the C4 position.
-
Addition: Add DIPEA (1.2 eq) followed by the dropwise addition of Aniline (1.0 eq).
-
Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Checkpoint: The product typically appears as a new spot with lower Rf than the starting material.
-
-
Workup:
-
If the product precipitates: Filter the solid, wash with cold EtOH and water, then dry under vacuum.
-
If soluble: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (0-20% EtOAc in Hexanes) is recommended if regioisomers (C2-substituted) are detected.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway emphasizing kinetic control at 0°C to ensure C4 regioselectivity.
Handling, Safety & Stability
Hazard Identification
-
GHS Classification:
-
Precursor Warning: The starting material (2,4-dichloro-5-fluoropyrimidine) is corrosive and a potent blistering agent. Handle in a fume hood.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >6 months to prevent hydrolysis of the chloro-group.
-
Stability: Stable in solid form for >2 years. In solution (DMSO), degradation may occur over weeks if exposed to moisture.
Applications in Drug Discovery[11][12]
This molecule is rarely the final drug but rather a high-value intermediate .
-
Library Generation: The remaining C2-Chlorine is displaced by secondary amines (e.g., piperazines, morpholines) to tune solubility and pharmacokinetic properties.
-
Kinase Targeting:
-
JAK Inhibitors: Similar scaffolds are used in Janus Kinase inhibitors where the C4-aniline binds the hinge and the C2-substituent extends into the solvent-exposed region.
-
EGFR Inhibitors: The 5-fluoro-pyrimidine core mimics the quinazoline core seen in drugs like Gefitinib, but with a distinct IP profile.
-
References
-
PubChem. 2-chloro-5-fluoropyrimidin-4-amine (Compound).[6] National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed Central. Available at: [Link]
Sources
- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 280581-64-8 | 2-Chloro-5-Fluoro-N-phenylpyrimidin-4-amine - Synblock [synblock.com]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile & Technical Handling Guide: 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
[1]
Executive Summary
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS: 280581-64-8) is a critical pharmacophore scaffold, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., JAK, EGFR, and VEGFR antagonists).[1][2] Its structural motif—an electron-deficient pyrimidine ring coupled with a lipophilic phenylamine—dictates a distinct solubility profile characterized by high solubility in polar aprotic solvents (DMSO) and poor aqueous solubility .[1]
This guide provides a definitive technical framework for the solubilization, storage, and application of this compound in biological assays. It addresses the common "crash-out" phenomenon observed during aqueous dilution and establishes a validated protocol for maintaining compound integrity.
Part 1: Physicochemical Characterization[1]
Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The compound exhibits significant lipophilicity due to the halogenated pyrimidine core and the N-phenyl substituent.[1]
Table 1: Core Physicochemical Properties
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 223.63 g/mol | Moderate; facilitates dissolution kinetics.[1] |
| Molecular Formula | C₁₀H₇ClFN₃ | Halogens (Cl, F) increase lipophilicity.[1] |
| Predicted LogP | ~3.1 – 3.4 | High Lipophilicity. Indicates excellent DMSO solubility but poor water solubility (<50 µM).[1] |
| H-Bond Donors | 1 (Secondary Amine) | Capable of H-bonding with DMSO oxygen.[1] |
| H-Bond Acceptors | 3 (Pyrimidine Nitrogens, F) | Facilitates solvation in polar aprotic media.[1] |
| Physical State | White to Off-white Solid | Crystalline lattice energy must be overcome by solvation enthalpy.[1] |
Part 2: Solubility Profile in DMSO
Mechanism of Solvation
Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound.[1][3] The mechanism involves:
-
Dipole-Dipole Interactions: The highly polar S=O bond of DMSO interacts with the electron-deficient pyrimidine ring.[1]
-
Hydrogen Bonding: The DMSO oxygen acts as a strong H-bond acceptor for the secondary amine (-NH-) of the phenylaminopyrimidine moiety.[1]
Solubility Thresholds
While batch-specific variations occur, the following thresholds define the working range for 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine in anhydrous DMSO (≥99.9%):
-
Saturation Limit: Estimated >100 mM (>22 mg/mL).[1]
-
Recommended Stock Concentration: 10 mM to 50 mM .
-
Note: Concentrations above 50 mM increase the risk of precipitation upon freeze-thaw cycles due to local supersaturation.[1]
-
Protocol: Preparation of 10 mM Stock Solution
Objective: Prepare 1 mL of 10 mM stock.
-
Weighing: Accurately weigh 2.24 mg of solid compound into a sterile, amber glass vial (to protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Critical: Use a gas-tight syringe or positive displacement pipette to avoid water uptake from air.[1]
-
-
Dissolution: Vortex for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
QC Check: Visually inspect for clarity. The solution should be completely transparent.
Part 3: Stability, Storage, and The "Wet DMSO" Trap
A major failure mode in screening campaigns is the use of "wet" DMSO.[1] DMSO is hygroscopic and can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.[1]
The Impact of Water Uptake:
-
Solubility Drop: The presence of water increases the polarity of the solvent mixture, drastically reducing the solubility of lipophilic compounds like 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine.[1]
-
Hydrolysis Risk: While the pyrimidine ring is relatively stable, the C-Cl bond is susceptible to nucleophilic attack (hydrolysis) over long periods in the presence of water and heat.[1]
Storage Protocol
-
Temperature: -20°C or -80°C.
-
Container: Amber borosilicate glass or polypropylene (PP) vials with O-ring seals.
-
Freeze-Thaw: Limit to <5 cycles. Aliquot stocks (e.g., 50 µL) to avoid repeated cycling of the master stock.
Part 4: Aqueous Dilution & Troubleshooting (The "Crash-Out")[1]
The most critical step is diluting the DMSO stock into aqueous assay buffer (PBS, media). Due to its high LogP (~3.3), this compound is prone to rapid precipitation when the DMSO concentration drops below 1%.
The Intermediate Dilution Method
Do not pipet 10 mM stock directly into 100% aqueous media.[1] This creates a local high-concentration plume that precipitates immediately.[1]
Recommended Workflow:
-
Step 1 (Stock): 10 mM in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 or 1:20 in 100% DMSO to create working stocks (e.g., 1 mM, 0.1 mM).
-
Step 3 (Final): Dilute the working stock into the assay medium with rapid mixing. Ensure final DMSO concentration is <0.5% (or as tolerated by cells).[1]
Visualization: Solubility & Dilution Workflow[1]
Caption: Operational workflow for solubilization and dilution, highlighting the critical risk zone where aqueous precipitation ("crashing out") is most likely.
Part 5: Experimental Validation Protocol
If precise solubility data is required for a specific buffer system (e.g., PBS pH 7.4), use the Kinetic Solubility Shake-Flask Method .
-
Preparation: Add 10 µL of 10 mM DMSO stock to 990 µL of PBS (Final theoretical conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitates.[1]
-
Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve prepared in 50:50 DMSO:Water.
-
Calculation: Solubility = (Peak Area of Filtrate / Peak Area of Standard) × Standard Conc.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254372, 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for LogP and solubility rules).
- Li, P., & Zhao, L. (2016).Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Methodology for kinetic solubility assessment).
-
Way, L., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research. MDPI.[1] Retrieved from [Link]
Technical Guide: Biological Activity & Evaluation of N-Phenylpyrimidin-4-amine Derivatives
Executive Summary: The Privileged Scaffold
The N-phenylpyrimidin-4-amine moiety represents a "privileged scaffold" in medicinal chemistry, most notably recognized as the pharmacophore of Imatinib (Gleevec) . Its biological utility, however, extends far beyond BCR-ABL inhibition. This scaffold’s ability to mimic the adenine ring of ATP allows it to function as a potent ATP-competitive inhibitor across the kinome, including targets like FLT3, CDK9, FGFR4, and USP1/UAF1 .
This guide provides a technical roadmap for researchers designing derivatives of this scaffold. It moves beyond basic synthesis to cover the causality of structure-activity relationships (SAR) and provides a self-validating workflow for biological evaluation.
Mechanistic Architecture
To design effective derivatives, one must understand the binding thermodynamics. The N-phenylpyrimidin-4-amine scaffold typically functions via Type II Kinase Inhibition , though Type I binding is possible depending on the "tail" configuration.
The Binding Mode[1]
-
The Anchor (Hinge Region): The pyrimidine nitrogen (N1) and the exocyclic amine (NH) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met318 in ABL, Cys694 in FLT3).
-
The Gatekeeper: The C5-position of the pyrimidine ring sits adjacent to the "gatekeeper" residue (e.g., Thr315 in ABL, Phe691 in FLT3). Bulky substituents here can induce resistance or, conversely, improve selectivity by exploiting small gatekeepers.
-
The Hydrophobic Spine: The N-phenyl ring (Ring B) often orients towards the hydrophobic pocket (II), stabilizing the inactive DFG-out conformation (Type II inhibition).
Visualization: Kinase Interaction Logic
The following diagram illustrates the critical interaction nodes required for high-affinity binding.
Figure 1: Interaction logic between the N-phenylpyrimidin-4-amine scaffold and the kinase ATP-binding pocket.
Structure-Activity Relationship (SAR) Matrix
The biological activity is tunable via three primary vectors.[1] The table below synthesizes data from recent FLT3 and CDK studies.
| Vector | Structural Modification | Biological Consequence | Mechanistic Rationale |
| Pyrimidine C5 | Electron-withdrawing groups (e.g., -CF3, -NO2) | Increased Potency | Increases acidity of the NH bridge, strengthening the H-bond to the hinge residue. |
| Pyrimidine C4 | Thiazol-5-yl substitution | CDK9 Selectivity | The thiazole ring orients into a specific sub-pocket unique to CDKs, reducing off-target effects on other kinases. |
| Phenyl Ring (Para) | Morpholine or Piperazine tail | Improved Solubility & ADME | Solubilizing groups prevent aggregation and improve oral bioavailability; often participate in solvent-front interactions. |
| Phenyl Ring (Meta) | Amide/Urea linkers | Type II Binding (DFG-out) | These linkers extend into the allosteric pocket, locking the kinase in an inactive conformation (high selectivity). |
Experimental Protocols
Synthesis: The Self-Validating SNAr Route
While Buchwald-Hartwig amination is possible, the Nucleophilic Aromatic Substitution (SNAr) is preferred for its operational simplicity and lack of heavy metal contamination, which can interfere with biological assays.
Protocol:
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Substituted Aniline (1.1 eq), NaHCO3 (2.0 eq).
-
Solvent: n-Butanol or Isopropanol (Polar protic solvents stabilize the transition state).
-
Conditions: Reflux at 80–100°C for 4–12 hours.
-
Validation (TLC): Monitor disappearance of starting pyrimidine (
in Hex/EtOAc) and appearance of product ( ). -
Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH.
-
Check: 1H NMR must show the singlet for the pyrimidine C2 proton around
8.0–8.5 ppm.[1]
-
Bioassay: ADP-Glo™ Kinase Assay (Functional Screen)
To validate biological activity, we utilize the ADP-Glo™ Kinase Assay (Promega). Unlike binding assays (LanthaScreen), this measures functional enzymatic turnover (conversion of ATP to ADP), providing a direct read on inhibition.
Why this assay? It is homogeneous, sensitive to low conversion rates, and universal for any kinase.
Step-by-Step Methodology:
-
Kinase Reaction (The "Test"):
-
Prepare 1X Kinase Buffer : 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
In a white 384-well plate, add 2 µL of Compound (diluted in DMSO/Buffer, <1% final DMSO).
-
Add 4 µL of Kinase Enzyme (e.g., EGFR, ABL, FLT3) at optimized concentration (typ. 1–10 ng/well).
-
Add 4 µL of ATP/Substrate mix (ATP at
concentration, typ. 10 µM). -
Incubate at Room Temp (RT) for 60 minutes.
-
-
ADP-Glo Reagent (The "Stop"):
-
Kinase Detection Reagent (The "Read"):
-
Data Acquisition:
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Calculation:
-
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to functional kinase inhibition validation.
Therapeutic Applications & Future Directions
While oncology (CML, AML, NSCLC) remains the primary domain, the versatility of the N-phenylpyrimidin-4-amine scaffold is expanding:
-
Antimicrobial: Recent studies indicate efficacy against S. aureus and E. coli when the phenyl ring is substituted with sulfonamides, likely targeting bacterial kinases or gyrases.
-
Neurodegeneration: CDK5 and GSK3
inhibition (relevant for Alzheimer’s) is achievable by modifying the C4-position of the pyrimidine to increase blood-brain barrier permeability. -
Covalent Inhibitors: Introduction of an acrylamide "warhead" on the phenyl ring allows for irreversible binding to cysteine residues (e.g., Cys797 in EGFR), overcoming resistance mutations.
References
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry. (2014).
-
Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. International Journal of Molecular Sciences. (2021).
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. (2013).
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. (2023).
-
LanthaScreen Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. (2017).
Sources
Molecular weight and formula C10H7ClFN3 data sheet
An In-Depth Technical Guide to the Characterization of the Novel Chemical Entity C10H7ClFN3
This guide provides a comprehensive framework for the systematic characterization of a novel chemical entity with the molecular formula C10H7ClFN3. As this formula does not correspond to a readily identifiable compound in major chemical databases, this document serves as a roadmap for researchers, scientists, and drug development professionals who are tasked with elucidating the structure and defining the properties of a new molecule. Our approach is grounded in a logical, multi-technique workflow designed to ensure scientific integrity and generate a robust data package for this new compound.
Introduction: The Challenge of a Novel Compound
In drug discovery and chemical research, encountering a novel molecule is both an opportunity and a challenge. The molecular formula C10H7ClFN3 suggests a complex aromatic or heterocyclic structure, likely containing functionalities of interest for medicinal chemistry. A rigorous and systematic characterization is paramount to understanding its potential. This guide eschews a rigid template, instead presenting a logical progression of analysis, from initial computational assessment to detailed spectroscopic and physicochemical characterization. The causality behind each experimental choice is explained, reflecting a field-proven approach to new chemical entity (NCE) evaluation.[1][2]
Part 1: Foundational Analysis - Molecular Weight and In Silico Profiling
Before any benchwork is initiated, a foundational understanding of the molecule must be established. This begins with the precise calculation of its molecular properties, which will guide all subsequent analytical work.
Molecular Weight and Elemental Composition
The first step is to calculate the monoisotopic and average molecular weights from the molecular formula. This is critical for mass spectrometry analysis.[3][4]
| Property | Value |
| Molecular Formula | C₁₀H₇ClFN₃ |
| Monoisotopic Mass | 239.0316 Da |
| Average Molecular Weight | 239.65 g/mol |
| Nominal Mass | 239 Da |
Elemental Composition:
| Element | Count | Mass (Da) | % Composition |
| Carbon (C) | 10 | 120.11 | 50.12% |
| Hydrogen (H) | 7 | 7.056 | 2.95% |
| Chlorine (Cl) | 1 | 35.453 | 14.80% |
| Fluorine (F) | 1 | 18.998 | 7.93% |
| Nitrogen (N) | 3 | 42.021 | 17.54% |
In Silico Physicochemical and ADMET Prediction
Modern drug discovery leverages computational tools to predict the properties of a molecule before synthesis or extensive testing, allowing for early de-risking.[5][6][7] Machine learning models can provide valuable estimates for key drug-like properties.[8][9][10]
| Predicted Property | Predicted Value Range | Importance in Drug Development |
| LogP (Lipophilicity) | 2.0 - 4.0 | Influences solubility, permeability, and metabolism.[7][11] |
| Aqueous Solubility | Low to Moderate | Affects absorption and formulation.[6][12] |
| pKa (Acid/Base) | 5.0 - 9.0 (likely basic N) | Governs solubility and absorption at different pH values.[12][13] |
| Polar Surface Area (PSA) | 50 - 80 Ų | Correlates with membrane permeability. |
| ADMET Risks | Moderate | Early identification of potential liabilities (e.g., toxicity, metabolic instability).[14] |
Part 2: The Core Directive - Structural Elucidation
Determining the precise chemical structure is the most critical phase of characterization. This is achieved through a combination of high-resolution spectroscopic techniques. The workflow is designed to be self-validating, where data from each method corroborates the others.[15][16][17]
Caption: A systematic workflow for the structural elucidation of a novel compound.
Experimental Protocols for Structural Elucidation
1. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition of the parent ion.[3][4][18]
-
Methodology:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[19]
-
Acquire the full scan mass spectrum in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI).
-
Validation: Compare the measured exact mass of the molecular ion [M+H]⁺ with the calculated theoretical mass. The mass error should be less than 5 ppm. The characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M peak) must be observed.[20]
-
2. Tandem Mass Spectrometry (MS/MS)
-
Objective: To generate fragment ions that provide clues about the molecule's substructures.[21][22]
-
Methodology:
-
Using the same instrument, select the parent ion ([M+H]⁺) for fragmentation.
-
Apply collision-induced dissociation (CID) energy to fragment the ion.
-
Acquire the MS/MS spectrum.
-
Analysis: Propose structures for the major fragment ions. For example, the loss of specific neutral molecules (e.g., HCl, HCN) can indicate certain structural motifs.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms in the molecule. NMR is a cornerstone of structure elucidation.[23][24][25]
-
Methodology:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard set of NMR spectra on a 400 MHz or higher spectrometer:
-
¹H NMR: Provides information on the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling can provide spatial information.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, helping to trace out spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
-
Validation: The complete set of NMR data must be self-consistent and account for all atoms in the molecular formula.[26]
-
Part 3: Physicochemical Profiling
Once the structure is confirmed, its physicochemical properties must be experimentally determined. These properties are critical for understanding the compound's behavior in biological systems and for formulation development.[7][12][27][28]
| Property | Method | Typical Result for NCE |
| Aqueous Solubility | HPLC-UV | 1-50 µg/mL |
| Lipophilicity (LogD at pH 7.4) | Shake-Flask or HPLC | 2.5 - 3.5 |
| pKa | Potentiometric Titration | 7.2 (Basic) |
| Chemical Stability | HPLC-UV | t₁/₂ > 24h at pH 2.0 and 7.4 |
Experimental Protocol: Aqueous Solubility Determination (Kinetic)
-
Objective: To measure the kinetic solubility of the compound in a phosphate-buffered saline (PBS) solution.
-
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate (final concentration 100 µM).
-
Shake the plate for 2 hours at room temperature.
-
Filter the samples to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.
-
Validation: The measurement should be performed in triplicate. The standard curve for quantification must have an R² > 0.99.
-
Part 4: Purity Assessment - A Prerequisite for Biological Testing
Ensuring the purity of a compound is essential, as impurities can confound biological assay results.[29][30][31] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in drug discovery.[32][33][34]
Caption: A streamlined workflow for developing a robust HPLC purity method.
Experimental Protocol: HPLC Purity Method Development and Validation
-
Objective: To develop and validate a reversed-phase HPLC method to determine the purity of C10H7ClFN3.[35][36]
-
Methodology:
-
System Setup: An HPLC system with a UV detector (e.g., photodiode array detector) and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Method Development:
-
Start with a broad "scouting" gradient (e.g., 5% to 95% B over 15 minutes) to elute the main peak and any impurities.
-
Optimize the gradient to achieve good resolution (>2) between the main peak and all impurity peaks, while minimizing the run time.
-
-
Method Validation: [37]
-
Specificity: Demonstrate that no other components (e.g., starting materials, byproducts) co-elute with the main peak. This can be confirmed using a mass spectrometer as a detector (LC-MS).
-
Linearity: Construct a calibration curve with at least five concentrations. The detector response should be linear with an R² > 0.999.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2%.
-
Accuracy: Determine the recovery of the analyte spiked into a placebo matrix. Recoveries should be within 98-102%.
-
-
Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
References
-
Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. [Link]
-
The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]
-
MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry. [Link]
-
Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Dotmatics. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. [Link]
-
In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]
-
Characterising new chemical compounds & measuring results. Royal Society Publishing. [Link]
-
Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Longdom Publishing. [Link]
-
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace. [Link]
-
Mass Spectrometry. MSU Chemistry. [Link]
-
How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. Grapefruit. [Link]
-
Molecular Ion Peak & Fragmentation. Save My Exams. [Link]
-
Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]
-
Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]
-
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]
-
Spectroscopic Analysis. EBSCO. [Link]
-
Characterization of Organic Compounds. ACS Publications. [Link]
-
SiriusT3: Physicochemical Property Analysis for Drug Development in India. Aimil Ltd. [Link]
-
Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. PMC. [Link]
-
Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
The Different Types of Spectroscopy for Chemical Analysis. News-Medical. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Hplc method development and validation: an overview. SciSpace. [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Materials Characterization for Novel Molecules. Pace Analytical. [Link]
-
Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]
-
Physical Characterization & Pharmaceutical Sciences. Charles River Laboratories. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1 H NMR, 13 C NMR, and MS Data. ResearchGate. [Link]
-
Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. [Link]
-
Brief Overview: HPLC Method Development and Validation. LinkedIn. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
In-silico Models in Molecular Property and Toxicity Assessments. YouTube. [Link]
-
Assessing pDNA Purity For Cell Gene Therapies. Bioprocess Online. [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pacelabs.com [pacelabs.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sapiosciences.com [sapiosciences.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. savemyexams.com [savemyexams.com]
- 22. Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. azooptics.com [azooptics.com]
- 25. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. langhuapharma.com [langhuapharma.com]
- 28. criver.com [criver.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. Assessing pDNA Purity For Cell Gene Therapies [cellandgene.com]
- 32. pharmasalmanac.com [pharmasalmanac.com]
- 33. ijprajournal.com [ijprajournal.com]
- 34. agilent.com [agilent.com]
- 35. "Development and validation of an HPLC method for determination of puri" by H.-H. Yang, K.-T. Liu et al. [jfda-online.com]
- 36. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 37. scispace.com [scispace.com]
Operationalizing Safety: The Fluorinated Pyrimidine Intermediate Handbook
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Fluorinated pyrimidine intermediates, such as 2,4-dichloro-5-fluoropyrimidine and 5-fluoroorotic acid , are the structural backbones of critical oncology drugs like 5-Fluorouracil (5-FU) and Capecitabine. While the final drugs have well-documented toxicity profiles, the intermediates used to synthesize them often possess a far more aggressive hazard profile due to high reactivity.
This guide bridges the gap between a standard Safety Data Sheet (SDS) and the benchtop. It addresses the specific risks of these compounds: severe corrosivity , acute toxicity , and the latent danger of Hydrogen Fluoride (HF) generation upon hydrolysis.
The Chemistry of Hazard
The safety profile is dictated by two competing chemical features:
-
The C-F Bond: Extremely strong and generally metabolically stable until enzymatic activation.
-
The C-Cl / Leaving Groups: In intermediates like 2,4-dichloro-5-fluoropyrimidine, the chloride positions are highly electrophilic.
-
Risk:[1][2] rapid reaction with nucleophiles (biological tissue) causing alkylation and burns.
-
Hidden Risk:[3][2] Hydrolysis of these labile bonds in the presence of moisture can release HCl and, under specific metabolic or degradation conditions, liberate fluoride ions (
), triggering HF-style deep tissue necrosis .
-
Critical SDS Section Analysis
Standard SDSs often understate the specific operational risks of fluorinated intermediates. Below is an enhanced interpretation of key GHS classifications found in this class.
| GHS Code | Hazard Statement | Benchtop Translation |
| H301/H302 | Toxic/Harmful if swallowed | High Potency: Dust inhalation or hand-to-mouth transfer is lethal. These are often potent antimetabolites; systemic absorption halts DNA synthesis in rapidly dividing cells (GI tract, bone marrow). |
| H314 | Causes severe skin burns & eye damage | Corrosive +: Unlike simple acid burns, the fluorinated nature implies a risk of fluoride ion penetration. Treat all burns as potential HF exposures unless proven otherwise. |
| H341 | Suspected of causing genetic defects | Genotoxic: These compounds are designed to mimic nucleosides. They will intercalate or modify DNA if they bypass physical barriers. Double-gloving is mandatory. |
| EUH032 | Contact with acids liberates very toxic gas | Incompatibility: Accidental mixing with strong acids or moisture can release HF vapor. |
Hazard Assessment & Decision Framework
Before handling any fluorinated pyrimidine, researchers must perform a risk assessment that accounts for the compound's stability and physical state.
Figure 1: Risk Assessment Logic Flow. Determining containment levels based on physical state and hydrolysis potential.
Operational Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for prolonged contact with chlorinated/fluorinated organic solvents.
-
Primary Barrier: Silver Shield / Laminate (EVOH) gloves. These provide the broadest resistance to aggressive organic halides.
-
Dexterity Layer: Wear standard Nitrile gloves over the Laminate gloves for grip and to protect the inner glove from physical tears.
-
Respiratory: If handling powders outside a glovebox (not recommended), a P100/HEPA respirator is the minimum requirement.
The "HF Protocol" (First Aid)
Because these intermediates can liberate fluoride ions, standard acid burn treatment (water flush only) is inadequate. Calcium Gluconate is the antidote; it binds free fluoride ions (
Pre-Work Requirement: No work proceeds without a fresh tube of 2.5% Calcium Gluconate Gel within arm's reach.
Emergency Response Workflow
Figure 2: Fluoride-Specific First Aid Protocol. Note the limited water flush time compared to standard acids, prioritizing Calcium Gluconate application.
Spill Management
Do NOT use water to clean up a concentrated spill of intermediates like 2,4-dichloro-5-fluoropyrimidine. Water may trigger rapid hydrolysis, releasing HF gas and HCl.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Neutralize: Use a dry absorbent mixed with a neutralizer.
-
Recommended:Dry Sand mixed with Soda Ash (Sodium Carbonate) or Calcium Carbonate . This neutralizes the acid without the violent exotherm of water.
-
-
Collect: Scoop into a high-density polyethylene (HDPE) container. Do not use glass (HF etches glass).
-
Label: "Hazardous Waste - Toxic/Corrosive - Contains Fluorides."
Storage and Waste Disposal
Storage Compatibility
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture is the enemy.
-
Container: HDPE (Plastic) is preferred over glass for long-term storage, especially if the compound is prone to hydrolysis (etching risk).
-
Segregation: Store away from strong bases (violent reaction) and oxidizers .
Waste Disposal[2][5][9][10][11]
-
Stream: Segregated Organic Halogenated Waste.
-
Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.
-
Why? Standard incineration releases HF gas. The facility must be equipped with alkaline scrubbers to capture fluoride emissions.
-
-
Labeling: Explicitly list "Fluorinated Pyrimidine" and "Potential HF Generation" on the tag to protect waste handling personnel.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250705, 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Hydrogen Fluoride (HF): Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Sources
Methodological & Application
Strategic Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine via Regioselective Nucleophilic Aromatic Substitution (SNAr)
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Substituted aminopyrimidines are cornerstone scaffolds in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The synthesis of these molecules often relies on the precise and predictable functionalization of a dihalopyrimidine precursor. This application note provides a comprehensive, in-depth guide to the synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine, a valuable research intermediate, from 2,4-dichloro-5-fluoropyrimidine and aniline. We will dissect the underlying mechanistic principles of the Nucleophilic Aromatic Substitution (SNAr) reaction, focusing on the critical factors that govern its high regioselectivity. The document presents a field-tested, step-by-step laboratory protocol, complete with reagent data, process workflow diagrams, and expected analytical characterization, designed for immediate application by researchers in pharmaceutical and chemical development.
Mechanistic Rationale: Mastering Regioselectivity in Pyrimidine Chemistry
The successful synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine hinges on a selective reaction at the C4 position, leaving the C2 chlorine untouched for potential subsequent modifications. This selectivity is not incidental; it is a direct consequence of the electronic properties inherent to the substituted pyrimidine ring.
The Addition-Elimination (SNAr) Pathway
Unlike nucleophilic substitutions on aliphatic carbons (S_N1/S_N2), the SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile (aniline) attacks an electron-deficient carbon atom of the pyrimidine ring. This step temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
-
Leaving Group Elimination (Fast Step): Aromatization is restored through the rapid expulsion of the leaving group (a chloride ion), yielding the final substituted product.
The high electronegativity of the fluorine atom at the C5 position, combined with the powerful electron-withdrawing effect of the two ring nitrogens, renders the pyrimidine ring highly electron-deficient (π-deficient).[4][5] This electronic deficit is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.
The Decisive Factor: Why C4 is Favored over C2
In the case of 2,4-dichloro-5-fluoropyrimidine, nucleophilic attack overwhelmingly occurs at the C4 position. This "normal" regioselectivity is a well-established phenomenon in pyrimidine chemistry.[1][6] The rationale is twofold:
-
Electronic Stabilization: While both C2 and C4 are activated, the Meisenheimer complex formed from an attack at C4 is more stable. The negative charge in the intermediate can be delocalized onto both the adjacent ring nitrogen (at N3) and the para-nitrogen (at N1). Frontier molecular orbital theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, marking it as the more electrophilic site for nucleophilic attack.[6][7]
-
Steric and Electronic Hindrance at C2: The C2 position is flanked by two nitrogen atoms. The lone pairs of electrons on these nitrogen atoms can create electrostatic repulsion with the incoming electron-rich nucleophile, disfavoring the C2 attack trajectory.[6]
The presence of the C5-fluoro group further enhances the electrophilicity of the adjacent C4 position, cementing its status as the preferred reaction site.[8]
Caption: SNAr Mechanism for C4 Substitution.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| 2,4-Dichloro-5-fluoropyrimidine | C₄H₁Cl₂FN₂ | 166.97 | 10.0 | 1.67 g | Purity ≥98% |
| Aniline | C₆H₇N | 93.13 | 11.0 | 1.02 g (1.0 mL) | Reagent grade, freshly distilled |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15.0 | 2.6 mL | Anhydrous, redistilled |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | - | 50 mL | Anhydrous (ACS Grade) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | ACS Grade |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~5-10 g | - |
| Silica Gel | SiO₂ | - | - | As needed | 230-400 mesh for chromatography |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.67 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous 2-propanol (50 mL) to the flask. Begin stirring to dissolve the solid. Sequentially add aniline (1.0 mL, 11.0 mmol) followed by diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) via syringe.
-
Heating and Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. Use a mobile phase of 30% ethyl acetate in hexanes. The product spot should be UV active and will appear at a lower Rf than the starting dichloropyrimidine. The reaction is typically complete within 12-18 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Concentrate the solvent using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to afford 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine as a solid.
Caption: Experimental Workflow.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to light yellow solid.
-
Molecular Formula: C₁₀H₇ClFN₃[9]
-
Molecular Weight: 223.63 g/mol [9]
Analytical Data Summary
The structure of the final compound must be rigorously confirmed by standard analytical methods. Representative data are provided below.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.25 (d, 1H, pyrimidine-H), 7.60-7.70 (m, 2H, Ar-H), 7.35-7.45 (m, 2H, Ar-H), 7.15-7.25 (m, 1H, Ar-H), ~7.0 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155, ~150, ~145, ~140 (pyrimidine-C, C-F), ~138 (Ar C-ipso), ~129 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH). |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single peak corresponding to the C5-F group. |
| Mass Spec (ESI+) | m/z = 224.03 [M+H]⁺ |
Troubleshooting and Key Considerations
-
Formation of Disubstituted Product: If an excess of aniline is used or if the reaction is run for an extended period at high temperatures, a minor amount of the 2,4-bis(phenylamino) product may form. This can be minimized by adhering to the stoichiometry and monitoring the reaction closely.
-
Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the starting material and deactivate the nucleophile. If the reaction stalls, a stronger base or a higher boiling point solvent like DMSO could be considered, though this may increase the risk of side products.[5]
-
Base Selection: DIPEA is a bulky, non-nucleophilic base, which is ideal as it only serves to scavenge the HCl produced without competing with aniline as a nucleophile. Using a nucleophilic base like triethylamine could lead to trace impurities.[10]
Conclusion
This application note outlines a reliable and highly regioselective method for the synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine. By understanding the fundamental principles of the SNAr mechanism and the electronic factors governing regioselectivity on the pyrimidine core, researchers can confidently execute this protocol. The procedure is robust, scalable, and yields a high-purity product that serves as a versatile intermediate for the construction of complex molecules in drug discovery and materials science.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). WuXi AppTec.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Video Journal of Organic Chemistry.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).
- Nucleophilic Aromatic Substitution. (n.d.). University of Babylon.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
- SNAr reactions of pi-deficient arom
- 4-Pyrimidinamine, 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-. (2025). Achemica.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry.
- 2-Chloro-5-Fluoro-N-phenylpyrimidin-4-amine. (n.d.). Synblock.
- Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.).
- 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. (n.d.).
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.
- Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. (n.d.). Benchchem.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 280581-64-8 | 2-Chloro-5-Fluoro-N-phenylpyrimidin-4-amine - Synblock [synblock.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine, a critical reaction in the synthesis of numerous pharmaceutical compounds. As a versatile building block, the regioselective functionalization of this pyrimidine core is paramount in medicinal chemistry.
Introduction: The Significance of 2,4-Dichloro-5-fluoropyrimidine
2,4-Dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] Its utility stems from the two reactive chlorine atoms, which can be sequentially displaced by various nucleophiles through SNAr reactions. The fluorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring, impacting the regioselectivity of these substitutions. Understanding and controlling this reactivity is crucial for the efficient synthesis of target molecules.
Mechanism and Regioselectivity: A Tale of Two Chlorines
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] A nucleophile attacks the electron-deficient pyrimidine ring at a carbon bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.
The regioselectivity of the first substitution on 2,4-dichloro-5-fluoropyrimidine is a subject of considerable interest. Generally, nucleophilic attack is favored at the C4 position.[7] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, allowing for delocalization onto the ring nitrogens.[8]
However, the substitution pattern can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[7][9] For instance, while many nucleophiles preferentially attack the C4 position, some, like tertiary amines, have been shown to exhibit C2 selectivity.[10][11]
Caption: Generalized mechanism of SNAr on 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocols
The following protocols provide a general framework for performing SNAr reactions on 2,4-dichloro-5-fluoropyrimidine with amine nucleophiles. Optimization of reaction conditions (temperature, solvent, and base) may be necessary for specific substrates.[12][13]
General Protocol for Mono-amination at the C4 Position
This protocol describes the preferential substitution of the chlorine atom at the C4 position.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Amine nucleophile (e.g., ammonia, primary or secondary amine)
-
Anhydrous polar aprotic solvent (e.g., ethanol, DMF, DMSO)[14][15]
-
Base (e.g., triethylamine, potassium carbonate)[13]
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq).
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat as required (e.g., 50-80 °C).[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[14]
-
Wash the combined organic layers with water and then with brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-2-chloro-5-fluoropyrimidine derivative.
A specific example is the reaction with aqueous ammonia in ethanol at room temperature to yield 2-chloro-4-amino-5-fluoropyrimidine.[16]
| Parameter | Condition | Reference |
| Solvent | Ethanol, DMF, DMSO | [14][15] |
| Base | Triethylamine, K₂CO₃ | [12][13] |
| Temperature | Room Temperature to 80 °C | [13] |
| Nucleophile eq. | 1.0 - 1.2 | |
| Base eq. | 1.5 - 2.0 | [13] |
Table 1: General Reaction Conditions for C4-Selective Amination.
Reaction Optimization and Troubleshooting
Several factors can influence the outcome of the SNAr reaction. Careful optimization of these parameters is key to achieving high yields and purity.
-
Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the cation, making the nucleophile more reactive.[14][15] However, for some reactions, alcohols like ethanol can also be effective.[12]
-
Base: The choice of base is crucial. Non-nucleophilic bases such as triethylamine or potassium carbonate are commonly used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[12][13]
-
Temperature: The reaction temperature can significantly affect the reaction rate and selectivity. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion.[13]
-
Nucleophile Strength: The strength of the nucleophile plays a significant role. Stronger nucleophiles will generally react faster.
Sources
- 1. lookchem.com [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic_aromatic_substitution [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 16. US3185690A - 2-chloro-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
Application Note & Protocol: Strategic Optimization of Suzuki-Miyaura Coupling for the Synthesis of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrimidine moieties are prevalent in a vast array of pharmaceuticals and agrochemicals, making their functionalization a critical task in drug discovery and development. However, the inherent electron-deficient nature of the pyrimidine ring presents unique challenges to successful Suzuki-Miyaura coupling, often leading to low yields, catalyst deactivation, and undesired side reactions. This document provides a comprehensive guide to the strategic optimization of Suzuki-Miyaura coupling for pyrimidine derivatives, grounded in mechanistic principles and supported by field-proven protocols. We will dissect the critical reaction parameters, offer troubleshooting strategies, and provide detailed experimental workflows to empower researchers to overcome common hurdles and achieve robust and reproducible results.
The Challenge and Opportunity of Pyrimidine C-C Bond Formation
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, including kinase inhibitors (e.g., Imatinib), antiviral agents (e.g., Zidovudine), and anticancer therapies. The ability to append diverse aryl and heteroaryl groups to the pyrimidine core via Suzuki-Miyaura coupling is therefore of paramount importance for generating novel molecular entities with tailored biological activities.
However, the nitrogen atoms in the pyrimidine ring significantly reduce its electron density, which can lead to several challenges in the catalytic cycle of the Suzuki-Miyaura reaction:
-
Oxidative Addition: The C-X (X = Cl, Br, I) bond on the pyrimidine ring can be difficult to activate for oxidative addition to the Pd(0) catalyst due to the ring's electron-withdrawing nature.
-
Catalyst Inhibition: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, acting as a catalyst poison and hindering its activity.
-
Competitive Hydrolysis: The boronic acid coupling partner is prone to protodeboronation, an undesired side reaction that consumes the starting material.
A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is crucial to navigate these challenges and develop a successful coupling strategy.
Deconstructing the Catalytic Cycle: Key Parameters for Optimization
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection and optimization of several key parameters. Below, we delve into the causality behind these choices.
The Palladium Precatalyst and Ligand: The Heart of the Reaction
The combination of the palladium source and the supporting ligand is the most critical factor in determining the efficiency of the coupling.
-
Palladium Precatalysts: While Pd(PPh₃)₄ was historically used, modern air-stable Pd(II) precatalysts, such as Pd(OAc)₂, PdCl₂(dppf), and preformed palladium-ligand complexes (e.g., PEPPSI-IPr), are often preferred for their reliability and ease of handling. These precatalysts are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is paramount in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.
-
Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for coupling challenging substrates like pyrimidines. The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature increases the electron density on the palladium center, further facilitating the oxidative addition of the C-X bond.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr and SImes, form very stable bonds with palladium and are excellent for promoting the coupling of electron-deficient heterocycles.
-
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. K₃PO₄ is often the base of choice for challenging couplings as it is sufficiently strong to promote the reaction without causing significant boronic acid decomposition.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be employed, particularly when milder conditions are required.
The choice of base should be carefully considered in conjunction with the solvent and the stability of the substrates.
The Solvent System: Influencing Solubility and Reactivity
The solvent must solubilize all reaction components and can significantly impact the reaction rate and outcome.
-
Aqueous Mixtures: Toluene/water, dioxane/water, and THF/water are classic solvent systems for Suzuki-Miyaura couplings. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.
-
Anhydrous Conditions: For water-sensitive substrates, anhydrous polar aprotic solvents like DMF, DMA, or acetonitrile can be used, often in combination with an appropriate base like K₃PO₄.
Reaction Temperature and Time
The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. A typical starting point is 80-100 °C, with adjustments made based on reaction monitoring.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the optimization of Suzuki-Miyaura coupling of a generic 2-chloropyrimidine with a phenylboronic acid.
General Considerations
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and the boronic acid.
-
Reagent Quality: The purity of the reagents, particularly the boronic acid and the solvent, is crucial for reproducible results.
Protocol 1: Standard Conditions with a Buchwald Ligand
This protocol utilizes a common and effective catalyst system for heteroaryl coupling.
Table 1: Reagents for Protocol 1
| Reagent | Molar Equiv. | Amount |
| 2-Chloropyrimidine | 1.0 | 1 mmol |
| Phenylboronic Acid | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 0.02 | 0.02 mmol |
| SPhos | 0.04 | 0.04 mmol |
| K₃PO₄ | 2.0 | 2 mmol |
| Toluene | - | 5 mL |
| Water | - | 0.5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrimidine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2 mmol).
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anhydrous Conditions with an NHC-Pd Precatalyst
This protocol is suitable for substrates that may be sensitive to water.
Table 2: Reagents for Protocol 2
| Reagent | Molar Equiv. | Amount |
| 2-Chloropyrimidine | 1.0 | 1 mmol |
| Phenylboronic Acid | 1.2 | 1.2 mmol |
| PEPPSI-IPr | 0.03 | 0.03 mmol |
| K₃PO₄ | 2.0 | 2 mmol |
| Dioxane | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrimidine (1 mmol), phenylboronic acid (1.2 mmol), PEPPSI-IPr (0.03 mmol), and K₃PO₄ (2 mmol).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Optimization
Caption: A systematic workflow for the optimization of Suzuki-Miyaura coupling.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Catalyst poisoning | - Use a more electron-rich, bulky ligand (e.g., SPhos, XPhos).- Switch to a preformed catalyst (e.g., PEPPSI-IPr).- Increase catalyst loading.- Ensure inert atmosphere. |
| Protodeboronation of Boronic Acid | - Base is too strong- Presence of excess water- High reaction temperature | - Use a milder base (e.g., K₂CO₃).- Use anhydrous conditions.- Lower the reaction temperature. |
| Formation of Homocoupled Byproducts | - Oxygen contamination | - Thoroughly degas the solvent and reaction mixture. |
| Poor Reproducibility | - Inconsistent reagent quality- Variations in reaction setup | - Use high-purity reagents and solvents.- Standardize the reaction setup procedure. |
Conclusion
The Suzuki-Miyaura coupling of pyrimidine derivatives is a powerful tool in the arsenal of the medicinal chemist. While challenges exist due to the electron-deficient nature of the pyrimidine ring, a rational and systematic approach to optimization can lead to highly efficient and reproducible C-C bond formation. By carefully selecting the catalyst system, base, and solvent, and by understanding the mechanistic underpinnings of the reaction, researchers can unlock the full potential of this versatile transformation for the synthesis of novel pyrimidine-containing molecules.
References
-
Title: A General System for Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Source: Angewandte Chemie International Edition. [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling. Source: Chemical Reviews. [Link]
-
Title: N-Heterocyclic Carbenes in Synthesis. Source: Wiley-VCH. [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Organic & Biomolecular Chemistry. [Link]
Scale-up synthesis methods for fluorinated pyrimidine amines
Executive Summary
Fluorinated pyrimidine amines are critical pharmacophores in modern oncology (e.g., kinase inhibitors) and metabolic disease therapeutics. The introduction of fluorine modulates pKa, metabolic stability, and lipophilicity, but it introduces significant challenges during scale-up: regioselectivity issues , exothermic runaways , and trace metal contamination .
This guide details two validated pathways for synthesizing these motifs at scale (>1 kg):
-
Thermodynamically Controlled Nucleophilic Aromatic Substitution (
): The cost-effective workhorse. -
Pd-Catalyzed Buchwald-Hartwig Amination: The precision tool for deactivated systems.
Strategic Route Selection: The Decision Matrix
Before initializing reactor setup, select the pathway based on substrate electronics and available plant capabilities.
| Parameter | Method A: | Method B: Buchwald-Hartwig Coupling |
| Substrate Scope | Electron-deficient pyrimidines (e.g., 2,4-difluoro, 4-chloro-5-fluoro). | Deactivated/Electron-rich pyrimidines or weak amine nucleophiles. |
| Regioselectivity | Controlled by Temperature and Base . Kinetic product (C4) vs. Thermodynamic (C2). | Controlled by Ligand sterics and catalyst choice. |
| Cost of Goods (COGs) | Low. | High (Pd catalyst, ligands).[1] |
| Scale-Up Risk | Exotherm Management: High heat of reaction. | Impurity Removal: Residual Pd < 10 ppm (ICH Q3D). |
| Green Chemistry | High atom economy. | Lower atom economy (ligand/base waste). |
Protocol A: Regioselective of 2,4-Difluoropyrimidines
Target: Selective mono-amination at the C4 position.
Mechanism & Causality:
The C4 position of the pyrimidine ring is more electrophilic than C2 due to the para-like resonance contribution of the ring nitrogens. However, fluorine is a small, highly electronegative leaving group that accelerates
Materials:
-
Substrate: 2,4-Difluoropyrimidine (or 2,4-dichloro-5-fluoropyrimidine).
-
Nucleophile: Primary or Secondary Amine (1.05 equiv).
-
Base: Diisopropylethylamine (DIPEA) or
(micronized). -
Solvent: IPA (Isopropyl Alcohol) or THF. Note: Protic solvents like IPA often enhance rate via H-bonding stabilization of the transition state.
Step-by-Step Scale-Up Protocol (5 kg Basis):
-
Reactor Setup: Charge a 50 L glass-lined reactor with 2,4-difluoropyrimidine (5 kg) and IPA (25 L, 5 vol). Cool the jacket to -20°C .
-
Critical Control Point (CCP): Internal temperature must be
before amine addition to ensure kinetic selectivity for C4.
-
-
Controlled Addition: Mix the Amine (1.05 equiv) and DIPEA (1.1 equiv) in a separate feed vessel. Add this solution dropwise to the reactor over 4–6 hours .
-
Why? Rapid addition causes localized hot spots, leading to C2-isomer formation and bis-addition.
-
-
Reaction Monitoring: Maintain internal temperature between -10°C and -5°C. Monitor by HPLC every hour.
-
Endpoint: < 1.0% starting material.
-
-
Quench & Workup:
-
Add water (10 vol) slowly. The product often precipitates if lipophilic.
-
If oiling occurs: Switch to extraction with MTBE/Brine.
-
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
Purity Target: >99.5% a/a, with <0.1% C2-isomer.
-
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination
Target: Amination of deactivated fluoropyrimidines (e.g., 2-chloro-5-fluoropyrimidine) where
Mechanism & Causality:
When the pyrimidine ring is deactivated (e.g., by electron-donating groups) or the amine is weak, thermal
Materials:
-
Catalyst: Pd(OAc)2 (0.5 mol%) + BrettPhos (1.0 mol%) OR Pd-G3-BrettPhos precatalyst.
-
Base:
(mild) or NaOtBu (strong).[1][2] -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Scavenger: SiliaMetS® Thiol or equivalent.
Step-by-Step Scale-Up Protocol (1 kg Basis):
-
Inerting: Purge a 10 L reactor with
for 30 mins. Oxygen destroys the active Pd(0) species. -
Charging: Add aryl chloride (1 kg), Amine (1.2 equiv), and Base (2.0 equiv). Add Toluene (10 vol).
-
Catalyst Activation:
-
Method A (Pre-catalyst): Add Pd-G3-BrettPhos solid directly.
-
Method B (In-situ): Premix Pd(OAc)2 and Ligand in a small catalyst bomb for 30 mins at 60°C, then transfer to main reactor.
-
-
Reaction: Heat to 80–100°C. Agitate vigorously (mass transfer limited if base is insoluble).
-
Pd Removal (The Critical Step):
-
Cool to 50°C.
-
Add SiliaMetS® Thiol (or similar scavenger) at 10 wt% relative to the substrate. Stir for 4 hours.
-
Filter through a Celite/Charcoal pad at 40°C.
-
Verification: Check filtrate for Pd content (ICP-MS). Limit: < 10 ppm.[3]
-
Process Visualization
Figure 1: Reaction Decision Tree & Workflow
Caption: Logical flow for selecting between
Safety & Hazards (HSE)
-
Thermal Runaway: The
reaction of fluoropyrimidines is highly exothermic ( ). Adiabatic calorimetry (ARC) is mandatory before scaling above 100 g. -
HF Generation: Hydrolysis of labile C-F bonds can generate HF acid. Glass-lined reactors are preferred; always have calcium gluconate gel available for skin exposure.
-
Toxicity: Many fluorinated pyrimidines are metabolic poisons (mimicking uracil). Handle in isolators or high-containment hoods (OEB 4/5).
References
-
Regioselectivity in Pyrimidines: Schifano-Faux, N. et al. "Regioselective
of 2,4-Dichloropyrimidines." Organic Process Research & Development, 2023. Link -
Buchwald Scale-Up: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
-
Pd Removal Strategies: Welch, C. J. et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005. Link
-
Safety of Fluorinated Compounds: "Safe Handling of Fluorinated Pyrimidines." National Institutes of Health (NIH) PubChem Safety Data. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize reaction conditions, and improve the yield and purity of your target compound.
Synthetic Overview & Core Principles
The synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine is most commonly and efficiently achieved via a two-step process starting from 5-fluorouracil. This route leverages well-established pyrimidine chemistry, involving a chlorination step followed by a regioselective nucleophilic aromatic substitution (SNAr).
Step 1: Dichlorination. 5-Fluorouracil is converted to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base which acts as a catalyst and acid scavenger.[1][2]
Step 2: Regioselective Amination. The intermediate, 2,4-dichloro-5-fluoropyrimidine, is then reacted with aniline. The C4 position of the pyrimidine ring is more electrophilic than the C2 position, leading to a preferential attack by the aniline nucleophile at C4 to displace the chloride and form the desired product.[3]
The overall workflow is summarized in the diagram below.
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol is based on established methods for the chlorination of uracil derivatives.[1][2][4]
Materials:
-
5-Fluorouracil (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 - 10.0 eq)
-
N,N-Dimethylaniline (DMA) (1.5 - 2.0 eq)
-
Dichloromethane (DCM)
-
Ice-cold water
-
5% w/w Aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a clean, dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phosphorus oxychloride (POCl₃) under a nitrogen atmosphere.
-
Slowly add N,N-dimethylaniline (DMA) to the stirred POCl₃ at room temperature.
-
Add 5-fluorouracil portion-wise to the mixture. An exotherm may be observed; maintain control by using an ice bath if necessary.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 106-114°C) and maintain for 2-14 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Workup: Cautiously pour the cooled reaction mixture into a vigorously stirred beaker of ice-cold water. This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with water and 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
This procedure details the regioselective amination of the dichlorinated intermediate.[5]
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
-
Aniline (1.0 eq)
-
Potassium bicarbonate (KHCO₃) or other suitable base (1.0 eq)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
Procedure:
-
In a tube-reactor or round-bottom flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in DMSO.
-
Add aniline (1.0 eq) and potassium bicarbonate (KHCO₃) (1.0 eq) to the solution.
-
Heat the reaction mixture to approximately 60°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the mixture to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash several times with water to remove the DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) or by recrystallization to afford the pure 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine as a solid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Troubleshooting Step 1: Dichlorination
Q1: My yield of 2,4-dichloro-5-fluoropyrimidine is very low. What are the likely causes?
A: Low yields in this step often trace back to three main areas: incomplete reaction, degradation during workup, or insufficient reagent purity.
-
Incomplete Reaction: Ensure the reaction has gone to completion using TLC. If starting material remains, consider extending the reflux time or increasing the temperature slightly (up to 114°C)[2]. The molar ratio of POCl₃ is also critical; using a larger excess (up to 10 equivalents) can drive the reaction to completion.
-
Degradation During Workup: The quenching step is critical. The dichlorinated product is susceptible to hydrolysis back to mono-chloro or di-hydroxy species if exposed to water at elevated temperatures. Ensure the quench is performed slowly into a large volume of vigorously stirred ice water to dissipate heat effectively.
-
Reagent Quality: POCl₃ can hydrolyze over time. Use a fresh bottle or a recently opened one. The purity of the starting 5-fluorouracil is also important.
Q2: The chlorination reaction is turning very dark, and I'm getting a lot of tar-like byproducts. How can I prevent this?
A: Dark coloration and polymerization can result from excessive temperatures or side reactions involving the base catalyst, N,N-dimethylaniline (DMA).
-
Temperature Control: Do not exceed the recommended reflux temperature. Overheating can lead to decomposition of both the starting material and the product.
-
Base-Related Side Reactions: At high temperatures, DMA can react with POCl₃ or chlorinated intermediates.[2] Ensure slow, controlled addition of reagents and maintain the recommended stoichiometry. Some protocols use other bases like N,N-di(lower alkyl)aniline, which may offer different reactivity profiles.[6]
Troubleshooting Step 2: Regioselective Amination
Q1: My amination reaction is producing a significant amount of the 2,4-bis(anilino)-5-fluoropyrimidine byproduct. How can I improve the selectivity for the C4 position?
A: The formation of the disubstituted byproduct is a common issue and is primarily influenced by stoichiometry and temperature.
-
Stoichiometry: Use only one equivalent of aniline. An excess of the nucleophile will inevitably lead to a second substitution at the C2 position.
-
Temperature Control: The C4 position is kinetically favored for nucleophilic attack. However, at higher temperatures or with prolonged reaction times, the thermodynamically driven substitution at the less reactive C2 position becomes more prevalent. Maintain the reaction temperature around 60°C and monitor closely by TLC to stop the reaction once the monosubstituted product is maximized.
-
Order of Addition: Adding the aniline slowly to the solution of the dichloropyrimidine can help maintain a low concentration of the nucleophile, further disfavoring the second substitution.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Pyrimidine Synthesis
Ticket ID: ANL-PYR-001
Subject: Removal of Unreacted Aniline from Pyrimidine Reaction Mixtures
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High[1]
Executive Summary
The separation of unreacted aniline from pyrimidine products is a classic challenge in medicinal chemistry. Both species often share similar solubility profiles (lipophilic, moderately basic) and can overlap during chromatography.[1]
This guide moves beyond standard "wash with water" advice. We utilize the distinct pKa differences (Aniline pKa
Module 1: Liquid-Liquid Extraction (LLE) Optimization
Use this as your first line of defense.[1] It is cost-effective and scalable.[1][2]
The Science of pH Control
Aniline is a weak base. To remove it, we must protonate it (making it water-soluble) without protonating your pyrimidine product (keeping it organic-soluble).[1]
-
Pyrimidine: Typically protonates at pH < 1 (unless amino-substituted).[1]
Protocol A: The "Goldilocks" Acid Wash
Best for: Acid-stable pyrimidines lacking highly basic side chains.[2]
-
Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) .[1] Avoid DCM if possible, as it promotes emulsions.[1]
-
The Wash: Wash the organic layer with 1M HCl (approx.[4] pH 0).[1]
-
The Optimization (Citrate Buffer): If you lose product with HCl, switch to a 0.5M Citrate Buffer (pH 3.0–3.5) .
-
Why: At pH 3, aniline is >95% protonated (water-soluble), while many electron-deficient pyrimidines remain neutral (organic-soluble).[1]
-
Protocol B: The Copper Sulfate Complexation (Visual Indicator)
Best for: Small scale (<5g) and when product is acid-sensitive.
Copper(II) ions coordinate strongly with aniline to form water-soluble complexes, while electron-deficient pyrimidines generally coordinate poorly.[1]
-
Preparation: Prepare a 10% aqueous solution of Copper(II) Sulfate (
) . -
Execution: Wash your organic layer with the
solution.[1][6][7][8] -
Observation: The aqueous layer will turn from Blue to Purple/Deep Blue as it pulls the aniline out.[1]
-
Repetition: Repeat the wash until the aqueous layer remains light blue .[1]
Module 2: Solid-Supported Scavengers
Use this for high-value intermediates (approx. >$50/g) or parallel synthesis libraries.
Scavenger resins are insoluble polymers functionalized with reactive groups that chemically bind to impurities.[1] You simply filter the resin away, taking the aniline with it.
Scavenger Selection Guide
| Scavenger Resin | Functional Group | Mechanism | Speed | Cost |
| PS-Isocyanate | Isocyanate ( | Forms Urea | Fast (1-4h) | |
| PS-Benzaldehyde | Aldehyde ( | Forms Imine | Slow (4-12h) | |
| PS-TsOH | Sulfonic Acid | Ionic Capture | Instant | $ |
Workflow Diagram: Scavenging Strategy
Caption: Decision logic for selecting the correct solid-phase scavenger based on product stability.
Module 3: Chemical Derivatization ("The Nuclear Option")
Use this when LLE fails and Scavengers are too expensive.[2]
If you cannot separate the aniline physically, change its chemistry . By reacting the aniline with Succinic Anhydride , you convert the lipophilic amine into a highly polar carboxylic acid (hemi-succinamide), which can be easily extracted into basic water.
The "Succinic Anhydride" Protocol
-
Derivatization: To your crude reaction mixture (in DCM or EtOAc), add 1.5 equivalents of Succinic Anhydride (relative to the estimated residual aniline).
-
Reaction: Stir at room temperature for 1–2 hours. (TLC will show the aniline spot disappearing).
-
Extraction:
Troubleshooting & FAQs
Q: I tried the acid wash, but my entire product precipitated as a gum. What happened?
A: You likely formed the HCl salt of your pyrimidine, which is insoluble in EtOAc but not soluble enough in water.
-
Fix: Add Methanol (10%) to your organic layer before washing to keep the salt solubilized, OR switch to the Citrate Buffer (Protocol A) to avoid protonating the pyrimidine.
Q: I have a terrible emulsion during extraction. How do I break it?
A: Aniline/Water systems are notorious for emulsions.[1]
-
Filtration: Filter the biphasic mixture through a pad of Celite. This removes fine particulates stabilizing the emulsion.[1]
-
Brine: Add saturated NaCl. The increased ionic strength forces phase separation.[1]
-
The "Magic" Solvent: Add a small amount of Isopropanol (IPA) . It reduces surface tension without ruining the partition coefficient.[1]
Q: My pyrimidine also has an amine ( ) group. Won't scavengers remove my product too?
A: Yes, PS-Isocyanate will react with primary amines on your product.[1]
-
Solution: Use Module 3 (Derivatization) but use Phthalic Anhydride instead of Succinic. Phthalic anhydride reacts much faster with electron-rich anilines than with electron-deficient aminopyrimidines.[1] Monitor carefully by TLC.[1]
References
-
Biotage. (n.d.).[1] PS-Isocyanate: Nucleophile Scavenger Technical Note 512. Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Workup for Removing Amines (The Copper Sulfate Method). Not Voodoo X. Retrieved from [Link]
-
Organic Syntheses. (1932).[1] Succinic Anhydride Purification Methods. Org. Synth. 1932, 12, 66. Retrieved from [Link]
Sources
Technical Support Guide: Purification of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during column chromatography.
Section 1: Frequently Asked Questions (FAQs) - Setup & Planning
This section covers essential preliminary decisions and calculations required before beginning the purification process.
Q1: How do I select the appropriate stationary phase for this compound?
A1: For 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine, standard silica gel is the most common and appropriate stationary phase for normal-phase column chromatography.[1] The compound possesses several polar functional groups (amine, pyrimidine ring nitrogens) that will interact with the acidic silanol (Si-OH) groups on the silica surface, allowing for separation from less polar impurities.[2]
-
When to Consider Alternatives: If you observe significant degradation of your compound on a test TLC plate (streaking that persists with solvent changes), the acidic nature of silica gel might be the cause.[3] In such cases, you might consider:
Q2: What is the best approach for developing a solvent system using Thin-Layer Chromatography (TLC)?
A2: TLC is a critical first step for predicting the behavior of your compound on a silica column. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4 .[6] This range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.
A common starting point for N-heterocyclic compounds like this is a binary mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System Class | Example | Polarity | Typical Starting Ratio (v/v) |
| Low Polarity | Hexane / Ethyl Acetate | Low to Medium | 9:1 to 7:3 |
| Medium Polarity | Dichloromethane / Ethyl Acetate | Medium | 9:1 to 8:2 |
| Higher Polarity | Dichloromethane / Methanol | Medium to High | 99:1 to 95:5 |
-
Pro-Tip: Start with a non-polar system like 7:3 Hexane:Ethyl Acetate. If the compound remains at the origin (Rf=0), increase the polarity by switching to a system containing a stronger solvent like dichloromethane or by adding a small amount of methanol.[2]
Q3: How do I calculate the required amount of silica gel for my column?
A3: The amount of silica gel depends on the difficulty of the separation, which can be estimated from the difference in Rf values (ΔRf) between your target compound and the nearest impurity on TLC.
| Separation Difficulty | ΔRf on TLC | Recommended Silica:Crude Ratio (w/w) |
| Easy | > 0.2 | 30:1 to 50:1 |
| Moderate | 0.1 - 0.2 | 50:1 to 100:1 |
| Difficult | < 0.1 | >100:1 (or consider alternative methods) |
For example, to purify 1 gram of a crude mixture with a moderate separation difficulty, you would typically use 50 to 100 grams of silica gel.[4][7]
Q4: What are the likely impurities I should be trying to separate?
A4: Impurities in the synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine can originate from starting materials, by-products, or degradation.[8] Potential impurities include:
-
Unreacted Starting Materials: Such as 2,4-dichloro-5-fluoropyrimidine or aniline.
-
By-products: Di-substituted products where the second chlorine atom has also reacted.
-
Degradation Products: Hydrolysis of the chloro- group to a hydroxyl group, which can occur on the silica column itself.
Identifying these by analytical techniques like LC-MS is crucial for developing a robust purification strategy.[8][9]
Section 2: Troubleshooting Guide - Common Issues During Purification
This section provides solutions to specific problems that may arise during the column chromatography experiment.
Q1: My compound is not moving from the origin on the column (Rf ≈ 0). What should I do?
A1: This indicates that the mobile phase is not polar enough to elute your compound.
-
Immediate Action: Gradually increase the polarity of your eluent. If you are running Hexane/Ethyl Acetate, slowly increase the percentage of Ethyl Acetate. If that is insufficient, switch to a stronger solvent system, such as Dichloromethane/Methanol.[5] A small addition of methanol (0.5-2%) can dramatically increase solvent strength.
-
Underlying Cause: The N-phenylamine and pyrimidine moieties make the compound quite polar, leading to strong interactions with the silica gel.
Q2: My compound is eluting immediately with the solvent front (Rf ≈ 1). How can I fix this?
A2: This is the opposite problem: your mobile phase is too polar.
-
Immediate Action: Stop the column and replace the eluent in the reservoir with a significantly less polar solvent system. For example, if you are using 1:1 Hexane/Ethyl Acetate, switch to 9:1 Hexane/Ethyl Acetate.
-
Prevention: Always start eluting your column with a solvent system that is less polar than the one that gives the ideal TLC Rf value. A good practice is to start with a solvent that gives your product an Rf of ~0.1.[6]
Q3: I am observing significant peak tailing for my product. Why is this happening and how can I prevent it?
A3: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[10][11] It occurs due to strong, non-ideal interactions between the basic amine groups and acidic silanol groups on the stationary phase.[12] This leads to a portion of the analyte being retained longer than the bulk, resulting in a "tail".
-
Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Start by adding 0.1-0.5% (v/v) of TEA to your eluent mixture. The TEA will compete with your compound for the acidic sites on the silica, masking the non-ideal interactions and leading to a more symmetrical, sharper peak.[4][13]
Below is a troubleshooting workflow for addressing peak tailing.
Q4: I suspect my compound is degrading on the column. How can I confirm this and what should I do?
A4: Degradation on silica gel can manifest as persistent streaking on TLC or the appearance of a new, more polar spot after the sample has been exposed to silica for some time.[3]
-
Confirmation (Silica Stability Test): Spot your purified compound on a TLC plate. Let it sit for 30-60 minutes. Then, develop the plate as usual. If a new spot appears or there is significant streaking from the origin that wasn't present initially, your compound is likely unstable on silica.
-
Solutions:
-
Work Quickly: Do not let the sample sit on the column for extended periods. Pack, load, and run the column without delay.[14]
-
Use Deactivated Silica: As mentioned in Q1, use silica treated with a base or switch to a more inert stationary phase like alumina.
-
Change Purification Method: If the compound is highly sensitive, consider alternative purification techniques like recrystallization or preparative reversed-phase chromatography.
-
Section 3: Detailed Protocols
Protocol 1: Step-by-Step Column Packing and Sample Loading
-
Preparation: Choose a column of the appropriate size and ensure it is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[14]
-
Slurry Packing: In a separate beaker, create a slurry of the calculated amount of silica gel in your initial, low-polarity eluent.[6] The consistency should be like a milkshake, easily pourable but not too dilute.
-
Packing the Column: Pour the slurry into the column in a single, continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Settling: Gently tap the side of the column with a piece of rubber tubing to help the silica pack into a uniform bed, free of air bubbles or channels.[6]
-
Equilibration: Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Never let the silica run dry. Add another ~1 cm layer of sand on top to protect the silica bed during solvent addition.[14]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[6]
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add the mobile phase, being careful not to disturb the layers, and begin elution.
-
Section 4: References
-
University of Bath. (n.d.). Setting up and running a column. Retrieved from University of Bath website.
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website.
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
-
Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-176.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website.
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from ResolveMass Laboratories Inc. website.
-
Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? [Online forum post]. ResearchGate.
-
Reach Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from Reach Devices website.
-
BenchChem. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from BenchChem website.
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website.
-
BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds. Retrieved from BenchChem website.
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website.
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from ALWSCI website.
-
Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR).
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from Phenomenex website.
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from CommonOrganicChemistry.com website.
-
Ameer, K. (2022, February 1). How much Silica gel or ISOLUTE should I use for dry packing? [Online forum post]. ResearchGate.
-
Pro-Ex.com.au. (n.d.). Silica Gel Calculator. Retrieved from Pro-Ex.com.au website.
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from Organomation website.
-
Welch, C. J., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro ana. Journal of Chromatography A, 1381, 131-137.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry website.
-
Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
-
BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from BenchChem website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organomation.com [organomation.com]
- 3. Chromatography [chem.rochester.edu]
- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. benchchem.com [benchchem.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Overcoming Catalyst Poisoning in Pyrimidine Cross-Coupling Reactions
Welcome to the technical support center dedicated to navigating the complexities of pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to catalyst poisoning, a common hurdle in the synthesis of these vital heterocyclic compounds. Pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] Their successful functionalization via cross-coupling is therefore of paramount importance.
This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and practical, field-proven solutions.
Section 1: Understanding the Enemy - The Nature of Catalyst Poisoning in Pyrimidine Couplings
Before diving into troubleshooting, it's crucial to understand why pyrimidine substrates are particularly challenging for palladium-catalyzed cross-coupling reactions.
FAQ 1: Why are my pyrimidine cross-coupling reactions consistently failing or giving low yields?
Answer: The primary culprit is often catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate strongly to the palladium catalyst.[4] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction. This issue is particularly pronounced in nitrogen-rich heterocyclic systems.[4][5]
Section 2: Troubleshooting Common Scenarios
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing and solving them.
Scenario 1: The reaction doesn't start at all.
Answer: This is a classic case of catalyst inhibition, likely from the pyrimidine itself. The nitrogen atoms in the pyrimidine ring can act as strong ligands, binding to the palladium center and preventing the catalytic cycle from initiating.[6]
Troubleshooting Workflow:
Detailed Steps & Explanations:
-
Verify Reagent Purity and Inert Atmosphere: Before altering the catalytic system, ensure your reagents and solvents are pure and dry, and that the reaction is under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[7]
-
Ligand Selection is Critical:
-
Problem: Standard phosphine ligands like PPh₃ may not be sufficient to prevent the pyrimidine from coordinating to the palladium.
-
Solution: Switch to bulkier, more electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices.[8] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyrimidine nitrogen. They also promote the desired oxidative addition and reductive elimination steps.[9][10]
-
-
Employ a Pre-catalyst:
-
Problem: The in-situ generation of the active Pd(0) catalyst from a Pd(II) source can be inefficient in the presence of a poisoning substrate.[11]
-
Solution: Use a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst.[12] These require an activation step (often by a base) but can provide a more reliable source of the active catalyst.
-
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial poisoning by providing more active catalytic sites.
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can sometimes help to dissociate the pyrimidine from the palladium center and promote the catalytic cycle.
-
Base: The choice of base can be critical. A stronger base might be needed to facilitate the transmetalation step, but some bases can also interact with the catalyst. Screening a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often worthwhile.
-
Scenario 2: The reaction starts but stalls at low conversion.
Answer: This suggests that the catalyst is initially active but is being deactivated over the course of the reaction. This can be due to a few factors:
-
Product Inhibition: The aminated pyrimidine product may be a stronger poison than the starting material.
-
Catalyst Decomposition: The catalyst may be degrading over time at the reaction temperature, forming inactive palladium black.[13]
-
Substrate-Specific Issues: Some functional groups on your pyrimidine or amine can act as poisons. For example, sulfur-containing groups are known catalyst poisons.[14]
Troubleshooting Strategies:
| Problem | Potential Cause | Proposed Solution | Rationale |
| Stalled Reaction | Product Inhibition | Use a ligand that promotes rapid reductive elimination. | A faster final step in the catalytic cycle reduces the time the catalyst is complexed with the product. |
| Catalyst Degradation | Thermal Instability | Lower the reaction temperature and extend the reaction time. | Milder conditions can preserve the integrity of the catalytic complex. |
| Oxidative Deactivation | Ensure rigorous exclusion of air. | Oxygen can irreversibly oxidize the active Pd(0) catalyst. | |
| Substrate Poisoning | Sulfur-containing groups | Use a scavenger for sulfur impurities. | Removes the poisoning agent from the reaction mixture.[15] |
| Other coordinating groups | Protect the interfering functional group. | Temporarily masking the problematic group can prevent it from poisoning the catalyst. |
Experimental Protocol: Testing for Product Inhibition
-
Set up the reaction as usual and monitor its progress by TLC or LC-MS.
-
Once the reaction has stalled, add a fresh portion of the palladium catalyst and ligand.
-
If the reaction restarts and proceeds further, it is a strong indication of catalyst deactivation rather than product inhibition. If the reaction does not restart, product inhibition is a more likely cause.
Section 3: Advanced Solutions and Proactive Strategies
For particularly challenging pyrimidine cross-couplings, more advanced techniques may be necessary.
FAQ 2: I've tried different ligands and conditions, but my Sonogashira coupling with a chloropyrimidine is still problematic. Are there any other options?
Answer: Yes, for very difficult couplings, consider these strategies:
-
Use of Additives: In some cases, additives can stabilize the catalytic species or accelerate key steps in the catalytic cycle. For Sonogashira reactions, the use of a copper(I) co-catalyst is common, but it can also lead to side reactions like Glaser coupling.[16] Copper-free Sonogashira protocols have been developed to address this.[16]
-
Catalyst Design: The choice of the palladium precursor itself can be important. For instance, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices, and their performance can vary depending on the specific reaction.
-
Flow Chemistry: In some instances, performing the reaction in a continuous flow setup can mitigate catalyst deactivation by minimizing the contact time of the catalyst with high concentrations of the poisoning substrate or product.
FAQ 3: How can I proactively prevent catalyst poisoning in my pyrimidine cross-coupling reactions?
Answer: A proactive approach is always best. Here are some key considerations for your experimental design:
-
Substrate Design: If possible, consider the electronic properties of the pyrimidine. Electron-withdrawing groups can sometimes lessen the poisoning effect of the ring nitrogens.
-
Ligand Choice: Start with a robust, sterically hindered, and electron-rich phosphine ligand. The Buchwald and Hartwig research groups have developed a wide array of powerful ligands for cross-coupling reactions.[8][17]
-
High-Purity Reagents: Always use high-purity, anhydrous, and degassed reagents and solvents. Impurities are a common and often overlooked source of catalyst poisons.[13]
-
Metal Scavengers: After the reaction is complete, it is often necessary to remove residual palladium from your product, especially in a pharmaceutical context. Various scavengers, such as silica-based thiols or functionalized resins, can be used for this purpose.[18][19][20]
Section 4: Visualizing the Problem - The Catalytic Cycle and Poisoning Pathways
This diagram illustrates the desired palladium-catalyzed cross-coupling cycle and how coordination of the pyrimidine substrate can lead to an inactive, off-cycle complex, thereby poisoning the catalyst.
By understanding the underlying principles of catalyst poisoning and employing the systematic troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your pyrimidine cross-coupling reactions and accelerate your research and development efforts.
References
Sources
- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. apeiron-synthesis.com [apeiron-synthesis.com]
Navigating the Nuances of SNAr Reactions on 2,4-Dichloropyrimidine: A Technical Guide
Welcome to the technical support center for the control of Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,4-dichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical synthetic transformation. Here, we delve into the mechanistic underpinnings and practical considerations for achieving high yields and desired regioselectivity, with a special focus on the pivotal role of temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the SNAr reaction of 2,4-dichloropyrimidine?
Temperature is a key parameter that directly influences both the reaction rate and the regioselectivity of nucleophilic attack on the 2,4-dichloropyrimidine ring. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be modulated by temperature. Generally, the C4 position is more activated towards nucleophilic attack.[1][2][3] However, this selectivity is not absolute and can be influenced by the reaction conditions. In some cases, higher temperatures can lead to a loss of selectivity and the formation of a mixture of 2- and 4-substituted products. Conversely, very low temperatures might significantly slow down the reaction, impacting overall efficiency.
Q2: What is the generally preferred site of nucleophilic attack on 2,4-dichloropyrimidine and why?
Typically, the C4 position is the preferred site for nucleophilic attack in SNAr reactions of 2,4-dichloropyrimidine.[1][2][3][4][5] This preference is attributed to the greater electron deficiency at the C4 position, which arises from the electron-withdrawing effect of both nitrogen atoms in the pyrimidine ring. Quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4 position, making it more susceptible to nucleophilic attack.[1][4][5]
Q3: Can the regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine be shifted towards the C2 position?
Yes, while C4 substitution is generally favored, several factors can influence the regioselectivity and promote C2 substitution. These include:
-
Steric Hindrance: Bulky nucleophiles or the presence of a bulky substituent at the C5 position can disfavor attack at the C4 position, leading to an increase in the C2-substituted product.[1]
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring can significantly alter the regioselectivity. For instance, strong electron-donating groups at the C6 position can favor C2 substitution.[1][4][5]
-
Reaction Conditions: As we will explore in the troubleshooting section, the choice of solvent, base, and even the use of catalysts can influence the C4/C2 product ratio.[2] In some cases, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[6][7][8]
Q4: What are the common side reactions to be aware of?
Besides the formation of regioisomers, other potential side reactions include:
-
Disubstitution: If the reaction is not carefully controlled, the mono-substituted product can undergo a second SNAr reaction, leading to the formation of a di-substituted pyrimidine. This is more likely to occur at higher temperatures or with a large excess of the nucleophile.
-
Hydrolysis: In the presence of water, especially at elevated temperatures, the chloropyrimidine can undergo hydrolysis to the corresponding hydroxypyrimidine.
-
Ring Opening: Under harsh basic conditions and high temperatures, the pyrimidine ring can be susceptible to cleavage.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the SNAr reaction of 2,4-dichloropyrimidine.
Problem 1: Low or No Product Yield
A low yield of the desired substituted pyrimidine is a frequent challenge. This can stem from several factors, each requiring a specific troubleshooting strategy.
Initial Diagnosis Workflow
Caption: A workflow for diagnosing the cause of low product yield.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Action & Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. SNAr reactions often require thermal energy to overcome the activation barrier.[9] Monitoring the reaction by TLC or LC-MS at each temperature point is crucial to avoid decomposition. |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.[10] If solubility is an issue, consider a solvent screen. In some cases, microwave-assisted synthesis in a suitable solvent like propanol can significantly improve yields and reduce reaction times.[11] |
| Incorrect Base or Concentration | A base is often required to deprotonate the nucleophile or to act as an acid scavenger. Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and concentration of the base should be optimized. An excessively strong base or high concentration can lead to side reactions. |
| Poor Reagent Quality | Ensure the 2,4-dichloropyrimidine and the nucleophile are of high purity. Impurities can interfere with the reaction. The starting material can be purified by recrystallization or chromatography if necessary. |
| Kinetic vs. Thermodynamic Control | At lower temperatures, the reaction is under kinetic control, favoring the faster-forming product (usually the C4-isomer).[12] At higher temperatures, the reaction may become reversible and reach thermodynamic equilibrium, favoring the more stable product.[12] Understanding this principle can help in selecting the optimal temperature for the desired isomer. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Obtaining a mixture of regioisomers is a common outcome that complicates purification and reduces the yield of the desired product.
Decision Tree for Improving Regioselectivity
Caption: A decision tree for strategies to improve regioselectivity.
Strategies for Enhancing Regioselectivity
-
Temperature Optimization: As a first step, systematically lowering the reaction temperature can significantly enhance selectivity for the kinetically favored C4-isomer. Reactions can be attempted at room temperature, 0°C, or even lower temperatures.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the C2 and C4 isomers. A systematic solvent screen can reveal conditions that favor the formation of one isomer over the other.
-
Nucleophile Modification: If synthetically feasible, modifying the nucleophile can impact regioselectivity. For instance, increasing the steric bulk of the nucleophile may disfavor attack at the more sterically hindered C4 position, thereby increasing the proportion of the C2 product.
-
Catalysis: Recent literature has shown that palladium-catalyzed amination can offer high regioselectivity for the C4 position.[2] Conversely, certain organocatalytic systems have been developed to favor C2 amination.[6]
Problem 3: Formation of Di-substituted Byproduct
The formation of a di-substituted product reduces the yield of the desired mono-substituted compound and complicates purification.
Controlling Di-substitution
| Control Parameter | Recommended Action |
| Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. A large excess will drive the reaction towards di-substitution. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product. |
| Temperature | Lowering the reaction temperature will decrease the rate of the second substitution more significantly than the first, thus favoring the mono-substituted product. |
| Order of Addition | Adding the 2,4-dichloropyrimidine solution slowly to the nucleophile solution (inverse addition) can help to maintain a low concentration of the mono-substituted product, thereby reducing the rate of the second substitution. |
Experimental Protocols
General Procedure for a Kinetically Controlled SNAr Reaction to Favor C4-Substitution:
-
To a solution of the nucleophile (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an appropriate aprotic polar solvent (e.g., THF, DMF), cooled to 0°C, add a solution of 2,4-dichloropyrimidine (1.1 eq.) in the same solvent dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general guideline. The optimal conditions, including solvent, base, and temperature, will depend on the specific nucleophile being used.
Conclusion
The successful execution of the SNAr reaction on 2,4-dichloropyrimidine hinges on a thorough understanding of the interplay between substrate reactivity, nucleophile characteristics, and reaction conditions. Temperature, in particular, serves as a powerful lever to control both the rate and the regiochemical outcome of the reaction. By systematically applying the principles and troubleshooting strategies outlined in this guide, researchers can navigate the complexities of this important transformation and achieve their desired synthetic targets with greater efficiency and selectivity.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0276127. Available at: [Link]
-
An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]
-
Man, H.-W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 253-256. Available at: [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Available at: [Link]
-
Richter, P., et al. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(17), 8826-8834. Available at: [Link]
-
Rybakov, V. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(17), 8835-8842. Available at: [Link]
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Resolving solubility issues of fluorinated pyrimidines in aqueous buffers
Role: Senior Application Scientist Subject: Troubleshooting Solubility & Stability of Fluorinated Pyrimidines (5-FU, Capecitabine, Trifluridine) Status: Operational
Introduction: The Fluorine Paradox
Welcome to the technical support hub. If you are here, you are likely staring at a test tube containing a stubborn white precipitate of 5-Fluorouracil (5-FU) or an analog.
The Core Problem: Fluorine is the "Goldilocks" of medicinal chemistry—it is small enough to mimic hydrogen but electronegative enough to alter electronic distribution. In pyrimidines, the C-F bond increases lipophilicity (LogP) and strengthens the crystal lattice energy through enhanced intermolecular hydrogen bonding.
While this makes these drugs potent, it creates a solubility bottleneck . 5-FU, for instance, has a thermodynamic solubility in water of only ~12 mg/mL, which often crashes out upon introduction to saline buffers (PBS) due to the "salting-out" effect.
This guide provides the protocols to overcome these thermodynamic barriers without compromising biological validity.
Diagnostic: The Chemistry of Insolubility
Before attempting a fix, identify the mechanism preventing solvation.
The pKa Conflict
-
5-FU pKa: ~8.0 (N3 proton).
-
Mechanism: At physiological pH (7.4), 5-FU is predominantly neutral. Solubility increases logarithmically as pH exceeds the pKa (deprotonation).
-
The Trap: While alkaline pH (>10) drastically increases solubility, it accelerates hydrolytic degradation (ring opening). You must balance solubility against stability.
The Prodrug Factor (Capecitabine)[1][2]
-
Structure: Capecitabine is a carbamate fluoropyrimidine.
-
Solubility: significantly lower water solubility than 5-FU due to the lipophilic pentyl carbamate chain.
-
Critical Note: Capecitabine is a prodrug .[1][2][3] It requires enzymatic conversion (carboxylesterase, cytidine deaminase, thymidine phosphorylase) to become active. Do not use Capecitabine for standard in vitro cytotoxicity assays unless your cell lines express these specific enzymes. Use 5-FU instead.
Decision Matrix: Selecting Your Protocol
Use this logic flow to determine the correct solubilization strategy for your application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on compound type and application.
Validated Solubilization Protocols
Protocol A: The Standard DMSO Stock (In Vitro)
Best for: Cell culture (IC50 assays), high-throughput screening. Mechanism: DMSO disrupts the crystal lattice; subsequent dilution keeps the drug kinetically soluble.
-
Weighing: Weigh 5-FU powder into a sterile glass vial (avoid plastic initially to prevent static loss).
-
Primary Solvation: Add 100% anhydrous DMSO to achieve a 100 mM stock .
-
Note: Vortex vigorously. If particles persist, warm to 37°C for 5 mins.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (hygroscopic DMSO absorbs water, reducing solubility).
-
Working Solution: Dilute stock into culture media.
-
Critical Step:Do not dilute directly into cold PBS. The high ionic strength + low temp = immediate precipitation. Dilute into pre-warmed (37°C) media with rapid mixing.
-
Limit: Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity masking drug effects.
-
Protocol B: The Alkaline Shock Method (In Vivo / High Conc.)
Best for: Animal studies requiring high doses (e.g., 50 mg/kg) without organic solvents. Mechanism: Transient pH elevation deprotonates 5-FU (pKa ~8.0), locking it in the soluble ionized form.
-
Preparation: Suspend 5-FU in sterile water (not PBS) at 2x target concentration.
-
Activation: Dropwise add 1M NaOH while stirring until the solution clears.
-
Target pH: 8.5 – 9.0.
-
-
Stabilization: Immediately add an equal volume of 2x PBS or buffer.
-
Result: The pH will drop towards 7.4. If it stays above pH 8.0, the drug remains soluble.
-
-
Usage: Use immediately. Do not store.
-
Warning: Prolonged storage at pH >9 causes hydrolysis of the pyrimidine ring [1].
-
Protocol C: Cyclodextrin Encapsulation (Gold Standard)
Best for: Sensitive in vivo models, preventing precipitation, maximizing bioavailability. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic fluorinated region from water.
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.
-
Addition: Add 5-FU powder to the vehicle.
-
Energy Input: Sonicate at 40°C for 20-30 minutes.
-
Visual Check: Solution should be perfectly clear.
-
-
Filtration: Sterile filter (0.22 µm).
Solubility Data Reference
| Compound | Water Solubility (25°C) | PBS Solubility (pH 7.[9]4) | DMSO Solubility | pKa | Notes |
| 5-Fluorouracil | ~12 mg/mL | ~15 mg/mL | >50 mg/mL | ~8.0 | Salting-out risk in high salt buffers. |
| Capecitabine | ~26 mg/mL | Variable | >100 mg/mL | ~8.8 | Prodrug. Requires enzymatic activation.[3] |
| Trifluridine | ~15 mg/mL | ~15 mg/mL | >50 mg/mL | ~7.5 | Highly soluble in methanol/ethanol. |
Troubleshooting & FAQs
Q: My 5-FU precipitated when I added the DMSO stock to my cell culture media. Why? A: This is "Solvent Shock." When a hydrophobic drug in DMSO hits an aqueous buffer, the DMSO molecules rapidly hydrate (hydrogen bond with water), stripping the solvation shell from the drug.
-
Fix: Dilute the DMSO stock into an intermediate step (e.g., 1:10 in water) before adding to high-salt media, or add the DMSO stock very slowly to a vortexing solution of pre-warmed media.
Q: Can I autoclave my 5-FU solution? A: No. Fluorinated pyrimidines are thermally stable but chemically reactive. Autoclaving can induce hydrolysis or degradation. Always use 0.22 µm sterile filtration (PES or PVDF membranes).
Q: I am using Capecitabine on HeLa cells but seeing no toxicity. Is the drug bad? A: The drug is likely fine; your experimental design is flawed. HeLa cells may lack sufficient thymidine phosphorylase to convert Capecitabine to 5-FU.
-
Fix: Switch to 5-FU for direct cytotoxicity assays, or co-culture with liver microsomes/enzyme supplements.
Q: Why is my 5-FU solution turning yellow? A: Yellowing indicates degradation (oxidation or hydrolysis products) often caused by storage in alkaline conditions (pH > 9) or exposure to light. Discard and prepare fresh.
Mechanism of Action: The "Crash Out"
Understanding the thermodynamic instability helps in prevention.
Figure 2: The mechanism of precipitation upon aqueous dilution. DMSO prefers water over the drug, leaving the drug molecules to aggregate.
References
-
Beijnen, J. H., et al. (1992). "Chemical stability of the fluorinated pyrimidine 5-fluorouracil in aqueous solution." International Journal of Pharmaceutics.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
PubChem Database. (2024). "5-Fluorouracil Compound Summary." National Center for Biotechnology Information.
-
Galvao, J., et al. (2014). "Guidelines for the use of DMSO in cell culture." ResearchGate / Protocol Guidelines.
Sources
- 1. Assessing the risks of capecitabine and its active metabolite 5-fluorouracil to freshwater biota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oncology Reports [spandidos-publications.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. ddtjournal.com [ddtjournal.com]
- 7. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceasia.org [scienceasia.org]
Validation & Comparative
1H NMR Interpretation of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine: A Comparative Structural Analysis Guide
Executive Summary
The compound 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine represents a "privileged scaffold" in modern kinase inhibitor discovery. It serves as a core building block for drugs targeting EGFR, JAK, and CDK pathways. However, the synthesis of this scaffold involves a nucleophilic aromatic substitution (
This guide provides a definitive structural analysis of the target compound, comparing its 1H NMR signature against its primary regioisomeric alternative (C2-substituted product) and starting materials . By focusing on the unique spin-spin coupling introduced by the C5-fluorine atom, this protocol establishes a self-validating method for confirming the correct C4-amination.
Chemical Context & The "Alternative" Challenge
In the synthesis of this compound, the aniline nucleophile can theoretically attack either the C2 or C4 position of the pyrimidine ring. Distinguishing between these two outcomes is the primary "performance" metric for the synthetic protocol.
| Feature | Target Product (C4-Substitution) | Alternative Impurity (C2-Substitution) |
| Structure | Aniline at C4; Chlorine at C2.[1] | Aniline at C2; Chlorine at C4. |
| Prevalence | Major Product (>90%) due to C5-F inductive effect making C4 more electrophilic. | Minor Product (often <10%), but increases with non-polar solvents or specific catalysts. |
| Biological Activity | High (Kinase active site binding). | Low/Inactive (Incorrect vector). |
Reaction Pathway & Regioselectivity
The presence of the electron-withdrawing Fluorine at C5 is the directing force. It depletes electron density at C4 more significantly than at C2 (para-like vs meta-like inductive effect), directing the incoming amine to position 4.
Figure 1: Regioselective synthesis pathway. The C5-Fluorine atom directs nucleophilic attack primarily to C4.
Experimental Protocol
To ensure reproducible spectral data, the following protocol is recommended.
Synthesis (Micro-scale Validation)
-
Reagents: 2,4-dichloro-5-fluoropyrimidine (1.0 eq), Aniline (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).
-
Solvent: Ethanol or n-Butanol (polar protic solvents enhance C4 selectivity).
-
Condition: Stir at
to RT for 2-4 hours. -
Workup: Evaporate solvent, wash with water, recrystallize from EtOH/Water.
NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (essential to resolve H-F coupling).
-
Solvent: DMSO-d6 (Required).
-
Why? CDCl
often causes the NH proton to broaden or exchange, and the pyrimidine H6 can overlap with phenyl protons. DMSO-d6 stabilizes the amide-like tautomer, sharpening the NH signal.
-
-
Pulse Sequence: Standard zg30 or zg.
-
Transients: 16-32 scans.
Comparative Spectral Analysis
This section compares the spectral features of the Target (C4-sub) against the Alternative (C2-sub).
The "Lighthouse" Peak: Pyrimidine H6
The proton at position 6 (H6) is the most critical diagnostic marker. It is adjacent to the Fluorine at C5, leading to a specific vicinal coupling (
| Parameter | Target (C4-NH-Ph) | Alternative (C2-NH-Ph) | Explanation |
| H6 Chemical Shift | The C4-amine donates electron density into the ring para to H6, shielding it slightly less than the C2-amine would. | ||
| H6 Multiplicity | Doublet (d) | Doublet (d) | Both couple to F5. |
| Coupling ( | ~ 6.0 - 7.5 Hz | ~ 3.0 - 5.0 Hz | The bond order and angle in the C4-substituted system typically result in a larger vicinal H-F coupling compared to the C2-isomer. |
The NH Proton
-
Target: Appears as a broad singlet at
9.5 - 10.2 ppm (in DMSO-d6). -
Validation: Add 1 drop of
to the NMR tube. Shake and re-acquire. The peak at ~9.8 ppm must disappear (H-D exchange).
Detailed Peak Assignment Table (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Coupling ( | Interpretation |
| NH | Amine | 9.80 - 10.10 | br s | - | Deshielded by pyrimidine ring; exchangeable. |
| H6 | Pyrimidine | 8.25 | d | Diagnostic Peak. Large coupling to F5 confirms 5-F presence. | |
| H2'/H6' | Phenyl (Ortho) | 7.65 - 7.75 | d / dd | Deshielded by proximity to amine nitrogen. | |
| H3'/H5' | Phenyl (Meta) | 7.30 - 7.40 | t | Standard aromatic triplet. | |
| H4' | Phenyl (Para) | 7.05 - 7.15 | t | Most shielded aromatic proton. |
Structural Elucidation Workflow
Use this logic flow to interpret the spectrum and rule out the alternative regioisomer.
Figure 2: Step-by-step logic for structural confirmation using 1H NMR.
Advanced Verification (Optional)
If the 1H NMR is ambiguous (e.g., due to peak overlap), use these secondary methods:
-
19F NMR:
-
The Fluorine signal will appear as a doublet (coupled to H6).
-
Target Shift:
-145 to -155 ppm.
-
-
1H-13C HMBC:
-
Look for a correlation between the NH proton and C4 of the pyrimidine.
-
In the Target (C4-sub), the NH will correlate to a carbon that also couples to the Fluorine (
).
-
References
-
Regioselectivity of SNAr on Pyrimidines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source: Journal of Organic Chemistry (2015).
-
URL:[Link]
-
H-F Coupling Constants in Pyrimidines
-
Synthesis of Related Kinase Inhibitors (CZC25146 Analogues)
- Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Deriv
- Source: Journal of Medicinal Chemistry (2014).
-
URL:[Link]
-
General NMR Interpretation of Fluorinated Heterocycles
- Title: 19F Coupling Constants Table - Organofluorine.
-
Source: Alfa Chemistry.[3]
Sources
Advanced Structural Elucidation of Chlorofluoropyrimidine Derivatives: HCD vs. CID Fragmentation Guide
Executive Summary
Chlorofluoropyrimidine derivatives serve as critical scaffolds in the synthesis of antiviral agents (e.g., fluorouracil analogs) and broad-spectrum herbicides. Their structural characterization is uniquely challenging due to the competing fragmentation pathways driven by the electronegativity of fluorine and the lability of chlorine.
This guide compares the performance of High-Energy Collisional Dissociation (HCD) —the "Product" workflow typically associated with Orbitrap technology—against the traditional Collision-Induced Dissociation (CID) used in ion traps.[1] While CID remains the standard for sequential disassembly (
Part 1: The Halogen Advantage & Challenge (The "Self-Validating" Anchor)
Before analyzing fragmentation, the analyst must validate the precursor ion. Chlorofluoropyrimidines offer a built-in validation system: the Chlorine Isotope Pattern .
The 3:1 Rule (Self-Validation Step 1)
Chlorine exists naturally as
-
Validation: Any true monochlorinated precursor must exhibit an
peak at approximately 33% intensity of the molecular ion . -
Fluorine Effect: Fluorine (
) is monoisotopic. It does not alter the isotope pattern but introduces a significant mass defect, slightly lowering the mass decimal, which helps distinguish the compound from non-halogenated isobaric interferences in high-resolution MS.
Expert Insight: If your spectrum shows an
ratio significantly deviating from ~3:1 (e.g., <10% or >50%), stop. You are likely looking at a matrix interference or a dichloro- species (9:6:1 pattern), not your target monochloro-derivative.
Part 2: Ionization Modes – ESI vs. APCI[2]
Selecting the ionization source is the first critical decision.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Ion evaporation/Coulomb explosion (Soft) | Gas-phase ion-molecule reactions (Harder) |
| Polarity Preference | High (Amino-pyrimidines, carboxylic acids) | Low to Medium (Neutral, non-basic derivatives) |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Robust against salts/buffers) |
| Performance Verdict | Preferred for Metabolites. Most chlorofluoropyrimidines possess basic nitrogens or acidic protons, making ESI significantly more sensitive. | Alternative. Use only if the derivative lacks ionizable functional groups (e.g., fully alkylated pyrimidines) or if ESI saturation occurs. |
Part 3: Fragmentation Dynamics – HCD vs. CID[1][3]
This section objectively compares the "Product" (HCD) against the "Alternative" (CID).
The Bond Energy Conflict
-
C-F Bond: Very strong (~485 kJ/mol). Rarely breaks first.
-
C-Cl Bond: Weaker (~328 kJ/mol). Prone to homolytic cleavage.
-
Pyrimidine Ring: Aromatic stability requires high energy to break (RDA mechanism).
Comparative Performance Analysis
| Feature | CID (Resonance Activation) | HCD (Beam-Type Activation) |
| Excitation Physics | Resonant excitation in a trap.[1] Ions cool between collisions.[1] | Non-resonant acceleration. Ions do not cool; energy accumulates.[1] |
| Low Mass Cutoff | Yes. "1/3 Rule" prevents detection of low m/z fragments (e.g., F-immonium ions). | No. Detects all fragments down to m/z 50. |
| Fragmentation Pathway | Sequential. Favors the lowest energy pathway (usually loss of HCl). | Simultaneous. Accesses high-energy channels (Ring opening + Halogen loss). |
| Isomer Differentiation | Poor. Isomers often yield identical spectra dominated by | Superior. Yields unique ring-cleavage fragments diagnostic of Cl/F position. |
Mechanistic Pathways
-
Pathway A (Neutral Loss):
. This is the dominant peak in CID. It confirms the presence of Chlorine but tells you nothing about the ring structure. -
Pathway B (Retro-Diels-Alder - RDA): The pyrimidine ring splits, typically losing neutral fragments like HCN or
. HCD promotes this pathway, generating "fingerprint" ions that pinpoint where the Fluorine is attached.
Part 4: Experimental Protocol (Self-Validating Workflow)
Objective: Distinguish 2-chloro-4-fluoropyrimidine from 4-chloro-2-fluoropyrimidine.
Reagents & Setup
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: Acetonitrile (Aprotic, sharpens peaks).
-
Column: C18 Reverse Phase (High retention for hydrophobic halogens).
Step-by-Step Methodology
-
Source Optimization (The "Pre-Flight"):
-
Infuse standard at 10 µL/min.
-
Validation: Adjust Spray Voltage (3.0 - 4.0 kV) until the precursor signal is stable (<5% RSD).
-
Check: Verify the Cl isotope pattern (M/M+2 ratio).[2]
-
-
MS1 Full Scan (The Survey):
-
Scan range: m/z 100–500.
-
Resolution: 60,000 (at m/z 200) to resolve fine isotope structure.
-
-
Targeted MS2 Acquisition (The Experiment):
-
Run 1 (CID): Normalized Collision Energy (NCE) 35%.
-
Observation: Expect dominant neutral loss of HCl (36 Da).
-
-
Run 2 (HCD): Stepped NCE (20, 40, 60%).
-
Why Stepped? Low energy preserves the molecular ion; high energy forces the C-F bond influence and ring cleavage.
-
-
-
Data Interpretation:
-
Identify the parent
. -
Locate the
peak. -
Crucial Step: Look for the RDA fragments .
-
Isomer A: If F is on the retained fragment, mass is shifted by +18 Da (vs H).
-
Isomer B: If F is on the lost neutral moiety, the fragment mass matches the non-fluorinated scaffold.
-
-
Part 5: Visualization of Pathways
Diagram 1: Analytical Workflow for Halogenated Pyrimidines
Caption: Workflow prioritizing Isotope Validation and HCD for maximum structural information.
Diagram 2: Mechanistic Fragmentation Pathway
Caption: Divergence of fragmentation pathways. CID favors HCl loss; HCD accesses diagnostic ring cleavage.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Thermo Fisher Scientific. (2019). Difference between HCD and CID collision induced dissociations.
-
NIST Mass Spectrometry Data Center. (2017). Hybrid Similarity Search: Combining fragment ion and neutral loss matching. Analytical Chemistry.
-
Castrovilli, M. C., et al. (2014).[3] Photofragmentation of halogenated pyrimidine molecules. Journal of the American Society for Mass Spectrometry.[3]
Sources
Comparing reactivity of 2-chloro vs 2-fluoro pyrimidine intermediates
Comparative Guide: 2-Chloro- vs. 2-Fluoropyrimidine Intermediates in Chemistry
Executive Summary
In the optimization of pyrimidine-based pharmacophores, the choice between 2-chloropyrimidine (2-Cl) and 2-fluoropyrimidine (2-F) intermediates is often a trade-off between reactivity and cost efficiency .
While 2-chloropyrimidines are the industry standard due to low cost and stability, 2-fluoropyrimidines offer a kinetic advantage of 100–300x in Nucleophilic Aromatic Substitution (
The Bottom Line: Use 2-Cl for robust, cost-sensitive early-phase scale-up where heating is acceptable. Switch to 2-F when reacting with weak nucleophiles, thermally sensitive substrates, or when "mild" room-temperature conditions are required to prevent side reactions.
Mechanistic Foundation: The "Fluorine Effect" in
To understand the performance gap, one must look beyond the leaving group ability seen in aliphatic substitution (
The Rate-Determining Step (RDS)
The
-
Step 1 (Addition): Nucleophile attacks the electron-deficient ring.[1] (RDS)
-
Step 2 (Elimination): The halide leaves, restoring aromaticity.[2]
Because Step 1 is rate-determining, the electronegativity of the substituent is more critical than the carbon-halogen bond strength.
-
Fluorine (
): Highly electronegative. It inductively withdraws electron density from the C-2 carbon ( -effect), significantly lowering the LUMO energy and stabilizing the anionic Meisenheimer intermediate. -
Chlorine (
): Less electronegative. Provides weaker stabilization of the intermediate, resulting in a higher activation energy ( ) for the nucleophilic attack.
Energy Landscape Visualization
The following diagram illustrates the kinetic advantage of the fluoro-intermediate. Note the significantly lower transition state energy (
Figure 1: Comparative Energy Profile. The rate-limiting transition state (TS1) is significantly lower for 2-F due to inductive stabilization.
Comparative Performance Data
The following data summarizes the reactivity differences observed in standard amination and alkoxylation reactions.
| Feature | 2-Chloropyrimidine | 2-Fluoropyrimidine | Impact |
| Relative Rate ( | 1 | ~100–320 | 2-F allows for rapid completion at lower temps. |
| Reaction Temp | 80°C – 120°C | 0°C – 25°C | 2-F protects thermally labile functional groups. |
| Solvent Compatibility | Polar Aprotic (DMF, DMSO) often required. | Broad (EtOH, THF, DCM). | 2-F allows easier workup (volatile solvents). |
| Regioselectivity (2,4-dihalo) | C-4 Selective (Standard).[3] | C-4 Selective (High).[4] | 2,4-Difluoro is extremely reactive; requires -78°C to prevent bis-substitution. |
| Cost | Low ($) | High ( | 2-F is typically synthesized from 2-Cl, adding processing costs. |
Quantitative Insight
In a competition study reacting 2-halo-pyridines (analogous to pyrimidines) with sodium ethoxide at 25°C, the 2-fluoro analog reacted 320 times faster than the 2-chloro analog.[5] This magnitude of difference is characteristic of electron-deficient heteroaromatics.
Experimental Protocols
Protocol A: Amination of 2-Chloropyrimidine (Standard)
Best for: Stable amines, cost-driven large-scale batches.
-
Setup: Charge a reaction vessel with 2-chloropyrimidine (1.0 equiv) and n-butanol or dioxane (5 vol).
-
Base: Add DIPEA (1.2 equiv) or K₂CO₃ (1.5 equiv).
-
Nucleophile: Add the amine (1.1 equiv).
-
Reaction: Heat to 90–110°C for 4–12 hours. Monitor by HPLC/TLC.
-
Note: Incomplete conversion is common if the amine is sterically hindered.
-
-
Workup: Cool to RT. Remove solvent in vacuo. Partition between EtOAc/Water.
Protocol B: Amination of 2-Fluoropyrimidine (High Reactivity)
Best for: Weak nucleophiles, chiral amines prone to racemization, or rapid library synthesis.
-
Setup: Charge a reaction vessel with 2-fluoropyrimidine (1.0 equiv) and THF or DCM (5 vol).
-
Temperature: Cool the mixture to 0°C (ice bath).
-
Base: Add Triethylamine (1.1 equiv).
-
Nucleophile: Add the amine (1.05 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (25°C) .
-
Observation: Reaction is often complete within 30–60 minutes.
-
-
Workup: Wash directly with water/brine. Dry organic layer.[4] (Often requires no chromatography due to high conversion).
Regioselectivity in 2,4-Dihalopyrimidines[3][6][7][8][9]
A common challenge is selectively functionalizing the C-4 position over the C-2 position (or vice versa) in 2,4-dihalopyrimidines.[3][6][7]
-
2,4-Dichloropyrimidine:
-
Standard: Nucleophilic attack occurs at C-4 (para-like) due to lower steric hindrance and specific orbital coefficients.
-
Exception: Use of bulky tertiary amines or specific Lewis acids can sometimes shift selectivity, but C-4 is the thermodynamic preference.
-
-
2,4-Difluoropyrimidine:
-
Reactivity: Both positions are highly activated.
-
Control: To achieve mono-substitution at C-4, the reaction must be performed at -78°C . At 0°C or RT, you will likely obtain the 2,4-disubstituted byproduct immediately.
-
Decision Matrix: Which Intermediate to Choose?
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Selection Logic for Pyrimidine Intermediates.
References
-
Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. (Demonstrates the ~320x rate enhancement of F vs Cl).
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
). -
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. (Discusses C-2 vs C-4 selectivity nuances).
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. (Protocols for mild fluoropyrimidine functionalization).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Phenylpyrimidin-4-amine Analogs: A Comparative Technical Guide
The following guide is structured as a high-level technical resource for drug discovery scientists. It focuses on the critical analytical challenges posed by the N-phenylpyrimidin-4-amine scaffold—a privileged structure in kinase inhibitor design (e.g., the Imatinib pharmacophore)—and compares the diagnostic "performance" of various spectroscopic techniques in resolving these challenges.
Executive Summary & Strategic Context
The "Chameleon" Scaffold in Kinase Discovery The N-phenylpyrimidin-4-amine scaffold represents a cornerstone in modern medicinal chemistry, serving as the hinge-binding motif for numerous Type I and Type II kinase inhibitors.[1] However, its utility is often complicated by prototropic tautomerism (amino vs. imino forms) and conformational rotamerism .
For a drug development professional, "characterization" is not merely confirming identity; it is validating the bioactive conformation. This guide compares the performance of three primary spectroscopic modalities—Solution-State NMR , Solid-State X-ray , and Vibrational Spectroscopy (IR/Raman) —in elucidating the structural integrity of these analogs.[1]
Key Insight: While X-ray crystallography provides definitive 3D coordinates, it often captures a crystal-packing artifact rather than the solution-state bioactive conformer.[1] High-field multi-nuclear NMR is identified here as the superior "product" for relevant structural validation.
Comparative Analysis: Diagnostic Performance of Techniques
This section objectively compares the "performance" of analytical techniques in resolving the specific structural ambiguities of N-phenylpyrimidin-4-amine analogs.
The Core Challenge: Tautomeric Resolution
The critical structural question for this scaffold is the location of the proton on the exocyclic nitrogen (Amino form) versus the ring nitrogen (Imino form).
| Feature | Technique A: Solution NMR (Recommended) | Technique B: X-Ray Crystallography | Technique C: IR Spectroscopy |
| Primary Output | Chemical Shift ( | 3D Electron Density Map | Vibrational Frequencies ( |
| Tautomer Sensitivity | High. Can detect fast exchange via peak broadening and solvent temperature effects.[1] | Static. Captures only the single lowest-energy conformer in the lattice. | Medium. N-H stretches are diagnostic but often broadened by H-bonding.[1] |
| Bio-Relevance | High. Mimics physiological solution state (if using bio-mimetic solvents). | Low. Crystal packing forces may force a non-bioactive tautomer. | Low. Typically performed on solid pellets (KBr). |
| Throughput | High (with autosamplers). | Low (requires single crystal growth). | High (ATR methods). |
| Cost/Time | Low / Minutes. | High / Days to Weeks. | Low / Minutes. |
Technical Deep Dive: Why NMR Outperforms for this Scaffold
For N-phenylpyrimidin-4-amines, the Amino tautomer is generally favored in polar aprotic solvents (DMSO-d6), while the Imino form can be stabilized in non-polar environments or specific protein pockets.[1]
-
NMR Performance:
H NMR provides a distinct diagnostic signal for the bridge N-H proton, typically deshielded to 9.0–10.0 ppm due to the electron-deficient pyrimidine ring. The coupling constant between H-5 and H-6 of the pyrimidine ring ( Hz) confirms the aromaticity intact in the amino form. -
X-Ray Limitation: In the solid state, intermolecular Hydrogen bonding (N-H
N) often distorts bond lengths, leading to ambiguous assignment of C-N vs C=N bond orders.
Experimental Protocols
Protocol A: High-Resolution NMR Characterization Workflow
Objective: To unequivocally assign the tautomeric state and confirm purity.
Reagents:
-
Solvent: DMSO-d6 (Standard) or CDCl
(for non-polar dynamics). -
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5–10 mg of the analog in 600
L of DMSO-d6. Ensure complete dissolution; filter if necessary to remove paramagnetic particulates. -
Acquisition (1D
H):-
Set relaxation delay (
) to 2.0 s to allow full relaxation of aromatic protons. -
Acquire 16–64 scans.
-
Critical Step: If the N-H peak is broad or invisible, perform a D
O shake . Add 1-2 drops of D O, shake, and re-acquire. Disappearance of the peak confirms it is the exchangeable N-H.[2]
-
-
Variable Temperature (VT) Experiment (Optional but Recommended):
-
If rotamers are suspected (broad peaks), heat sample to 320 K, 340 K, and 360 K.[1]
-
Coalescence of peaks confirms rotameric exchange rather than impurities.
-
-
2D Validation (HSQC/HMBC):
-
Run
H- N HMBC (if probe allows) to locate the nitrogen chemical shift. Amino nitrogens typically appear at 70–100 ppm (relative to NH ), while imino/pyridyl nitrogens are deshielded ( 200 ppm).
-
Protocol B: UV-Vis Solvatochromism Assay
Objective: To assess electronic environment sensitivity (polarity probing).
-
Preparation: Prepare 10
M solutions of the analog in three solvents of varying polarity: Toluene (Non-polar), Dichloromethane (Intermediate), and Methanol (Polar Protic). -
Measurement: Scan from 200 nm to 500 nm.
-
Analysis: Observe the shift in
. A Bathochromic shift (Red shift) in polar solvents indicates a larger dipole moment in the excited state, characteristic of the charge-transfer nature of the N-phenylpyrimidin-4-amine system.[1]
Visualizations & Logic Flow
Diagram 1: Characterization Decision Workflow
This diagram illustrates the logical flow for characterizing a new N-phenylpyrimidin-4-amine analog, prioritizing techniques based on the specific structural question.
Caption: Decision tree for selecting the appropriate spectroscopic method based on signal ambiguity.
Diagram 2: Tautomeric Equilibrium
Visualizing the specific proton transfer relevant to this scaffold.
Caption: The amino-imino tautomeric equilibrium central to the scaffold's reactivity.[1]
Summary Data: Spectroscopic Fingerprint
The following table aggregates typical spectral data for N-phenylpyrimidin-4-amine derivatives, serving as a reference baseline.
| Moiety | Multiplicity | Diagnostic Note | |
| Bridge N-H | 9.2 – 9.8 | Singlet (Broad) | Disappears with D |
| Pyrimidine H-2 | 8.4 – 8.8 | Singlet | Most deshielded aromatic proton; between the two ring nitrogens. |
| Pyrimidine H-6 | 8.1 – 8.3 | Doublet ( | Couples with H-5.[1] |
| Pyrimidine H-5 | 6.5 – 7.0 | Doublet ( | Upfield due to resonance donation from the amino group. |
| Phenyl Ring | 7.0 – 7.8 | Multiplets | Pattern depends on substitution (e.g., para-substituted). |
Note on IR:
-
: 3250–3350 cm
(often sharp in dilute solution, broad in solid).[1] -
: 1580–1620 cm
(Pyrimidine ring stretch).
References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. BenchChem. Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 233337, 5-phenylpyrimidin-4-amine. PubChem.[3][4] Link[1]
-
Li, J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry, 57(19), 8099-110.[1][5] Link
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. LibreTexts. Link
-
NIST Mass Spectrometry Data Center. (2018). N-Phenyl-4-piperidinamine Mass Spectrum. NIST Chemistry WebBook.[6] Link[1]
Sources
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-phenylpyridin-4-amine | C11H10N2 | CID 89945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Phenyl-4-piperidinamine [webbook.nist.gov]
A Senior Application Scientist's Guide to Robust Bioassay Validation for Pyrimidine-Based Kinase Inhibitors
Introduction: The Kinase Challenge and the Pyrimidine Promise
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their role as central regulators of cellular signaling pathways places them at the heart of numerous pathologies, particularly cancer.[1] The pyrimidine scaffold, a privileged structure in medicinal chemistry, has been extensively utilized to design potent ATP-competitive kinase inhibitors, leading to several FDA-approved drugs.[1][2][3] This success is largely due to the pyrimidine core's ability to mimic the purine ring of ATP, forming key hydrogen bonds within the kinase hinge region.[4][5]
However, this inherent advantage also presents a significant challenge: selectivity. Because the ATP-binding pocket is highly conserved across the kinome, pyrimidine-based inhibitors can often exhibit activity against multiple kinases, leading to potential off-target effects.[2][6] Therefore, the rigorous validation of bioassays is not merely a procedural step but the very foundation upon which the successful development of safe and effective pyrimidine-based kinase inhibitors is built.
This guide provides an in-depth comparison of critical bioassay formats and outlines a comprehensive validation strategy. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that every assay becomes a self-validating system for generating trustworthy and reproducible data.
The Assay Landscape: Choosing the Right Tool for the Question
The first step in any validation project is selecting the appropriate assay. The choice depends on the stage of drug discovery, the specific biological question, and the desired throughput. Broadly, these assays fall into two categories: biochemical and cell-based.
Biochemical Assays: A Purified Look at Inhibition
Biochemical assays utilize purified recombinant kinase enzymes to directly measure the inhibitor's effect on enzymatic activity. They are essential for initial high-throughput screening (HTS) and for determining intrinsic inhibitor potency.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the phosphorylation of a substrate by detecting the FRET between a donor fluorophore (e.g., Europium) on an anti-tag antibody and an acceptor fluorophore on a phosphorylation-specific antibody. Inhibition of the kinase disrupts this interaction, leading to a loss of FRET signal.[7][8] It is a robust, homogeneous format suitable for HTS.[9]
-
Fluorescence Polarization (FP): FP assays measure the binding of a fluorescently labeled tracer (a probe that binds to the kinase's active site) to the kinase enzyme.[10] Small, unbound tracers tumble rapidly in solution, depolarizing emitted light. When bound to the larger kinase, the tracer's movement slows, and the polarization of light is maintained. A test compound that displaces the tracer will cause a decrease in fluorescence polarization.[11][12]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when brought into close proximity by a biological interaction.[13] In a kinase assay, this interaction is typically mediated by a biotinylated substrate binding to a streptavidin-coated donor bead and a phosphorylation-specific antibody binding to a protein A-coated acceptor bead.[14] Kinase activity brings the beads together, generating a luminescent signal.[15]
-
Luminescence-Based ATP-Consumption Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[1] The remaining ATP is used by luciferase to generate a luminescent signal that is inversely proportional to kinase activity. This method is straightforward but can be susceptible to inhibitors that also target luciferase.[13]
Cell-Based Assays: Potency in a Physiological Context
While biochemical assays are indispensable, they lack physiological context. Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional response.
-
Target Engagement Assays (e.g., NanoBRET™): These assays provide a direct measure of a compound's binding to its target kinase within living cells.[16] The NanoBRET™ assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[17] An inhibitor that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.[3] This allows for the determination of cellular affinity and residence time.[16]
-
Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA): These methods measure the phosphorylation status of a kinase's downstream substrate. A decrease in substrate phosphorylation in response to inhibitor treatment provides evidence of target inhibition and functional cellular activity.
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the overall effect of an inhibitor on cell viability and growth.[4] While less specific, they are crucial for understanding the compound's ultimate therapeutic potential and for correlating target inhibition with a phenotypic outcome.
The Validation Gauntlet: Core Parameters for Assay Integrity
A robust validation process quantifies an assay's performance, ensuring that the data generated is reliable. The following parameters are essential.
Key Performance Parameters
| Parameter | Definition & Purpose | Acceptance Criteria |
| Potency (IC₅₀/EC₅₀) | The concentration of an inhibitor required to reduce kinase activity or a cellular response by 50%. It is the primary measure of a compound's effectiveness. | Consistent values across replicate experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as intra-assay (within a plate) and inter-assay (between plates/days) variability, expressed as percent coefficient of variation (%CV). | Intra-assay %CV < 15%; Inter-assay %CV < 20%. |
| Z'-Factor | A statistical parameter that quantifies the separation between the high-signal (no inhibition) and low-signal (full inhibition) controls, accounting for data variation.[18][19] It is a critical measure of an assay's suitability for HTS. | Z' ≥ 0.5 indicates an excellent and robust assay suitable for screening.[18][19][20] |
| Signal Window (S/B) | The ratio of the mean high-signal control to the mean low-signal control. A large signal window is desirable, but the Z'-factor is a more comprehensive metric as it includes data variability.[18] | Generally, S/B > 2 is acceptable, but this can vary by assay technology. |
| DMSO Tolerance | The highest concentration of the compound solvent (typically DMSO) that does not significantly affect assay performance.[11] | Typically up to 1-2%, but must be empirically determined. |
The formula for the Z'-Factor is:
- = mean of the positive control (e.g., no inhibitor)
- = standard deviation of the positive control
- = mean of the negative control (e.g., high concentration of a known inhibitor)
- = standard deviation of the negative control
An assay with a Z'-factor of 0.7 or higher is considered excellent.[18][21]
Comparative Validation in Practice
Here, we present comparative workflows and data for validating both a biochemical and a cell-based assay for a hypothetical pyrimidine-based inhibitor, "Pyrinib," against Kinase-X.
Workflow for Bioassay Validation
This general workflow illustrates the key stages of validating a kinase assay for inhibitor screening.
Caption: General workflow for kinase bioassay validation.
Scenario 1: Biochemical TR-FRET Assay Validation
This protocol is designed to determine the biochemical potency (IC₅₀) of Pyrinib and validate the assay's robustness.
Experimental Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare 2X Kinase-X solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Prepare 2X Peptide Substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the determined Km,app for robust inhibitor characterization.[22]
-
Prepare a 4X serial dilution of Pyrinib in DMSO, then dilute into kinase buffer to create a 4X inhibitor solution plate. Include a known reference inhibitor and DMSO-only (vehicle) controls.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 5 µL of 4X Pyrinib solution or control.
-
Add 5 µL of 2X Kinase-X solution to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding 10 µL of 2X Peptide Substrate/ATP solution. The final reaction volume is 20 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X Stop/Detection solution containing EDTA (to stop the reaction) and the Europium- and Acceptor-labeled antibodies in TR-FRET dilution buffer.
-
Add 20 µL of the Stop/Detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the normalized response against the logarithm of Pyrinib concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Calculate the Z'-factor using at least 16 wells each of vehicle and high-concentration reference inhibitor controls.[9][21]
-
Illustrative Validation Data: TR-FRET Assay
| Parameter | Result | Acceptance |
| Pyrinib IC₅₀ | 85.2 nM | - |
| Inter-Assay Precision (IC₅₀, n=3) | 12.5% CV | Pass (< 20%) |
| Z'-Factor (n=3 runs) | 0.78 ± 0.06 | Pass (≥ 0.5) |
| Signal Window (S/B) | 8.5 | Pass (> 2) |
| DMSO Tolerance | Up to 1.5% | Pass |
Scenario 2: Cell-Based NanoBRET™ Target Engagement Assay
This assay determines if Pyrinib can enter live cells and bind to Kinase-X, providing a more physiologically relevant measure of potency.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for Kinase-X fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of Pyrinib in Opti-MEM® medium.
-
Add the diluted Pyrinib to the cells and incubate for 2 hours in a CO₂ incubator. This allows the compound to enter the cells and reach equilibrium with the target.
-
-
Tracer Addition and Detection:
-
Prepare a combined NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM®.
-
Add this solution to all wells.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle-treated cells (0% inhibition) and cells receiving only tracer without the NanoLuc® fusion (background).
-
Plot the corrected BRET ratio against the logarithm of Pyrinib concentration and fit the curve to determine the cellular IC₅₀ value.
-
Comparative Potency Data
| Assay Type | Pyrinib IC₅₀ | Interpretation |
| Biochemical (TR-FRET) | 85.2 nM | Represents intrinsic potency against the purified enzyme. |
| Cell-Based (NanoBRET™) | 475.6 nM | Represents target engagement in a live cell. The rightward shift (higher IC₅₀) is common and can be due to factors like cell permeability, efflux pumps, or competition with high intracellular ATP concentrations.[23] |
Navigating the Pitfalls: Challenges with Pyrimidine Inhibitors
A robust validation plan anticipates and addresses potential sources of error.
-
Compound Interference: Pyrimidine-based compounds, like many small molecules, can interfere with fluorescence- or luminescence-based readouts.[24]
-
Causality: The compound itself may be fluorescent at the assay's excitation/emission wavelengths or may quench the signal.[13][25]
-
Mitigation Strategy: Always run a counter-screen with the compound in an assay mixture lacking the kinase enzyme.[26] This will reveal any direct interference with the detection system. Using red-shifted fluorophores can also help minimize interference from many compounds.[13][25]
-
-
Off-Target Activity: The pyrimidine scaffold can bind to many kinases.[2] An apparently potent inhibitor might be acting on a contaminating kinase in a recombinant enzyme preparation or on multiple kinases within a cell.
-
Causality: The high conservation of the ATP-binding site across the kinome makes achieving selectivity a primary challenge.[27]
-
Mitigation Strategy: Validate hits using orthogonal assays (e.g., confirming a TR-FRET hit with an FP assay).[2] Profile promising compounds against a broad panel of kinases (e.g., Eurofins, DiscoverX) to build a selectivity profile and identify potential off-target liabilities.[2][28]
-
-
Influence of ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ in a biochemical assay is highly dependent on the ATP concentration used.
-
Causality: The inhibitor and ATP are in direct competition for the same binding site. A higher ATP concentration will require a higher inhibitor concentration to achieve 50% inhibition.
-
Mitigation Strategy: Standardize the ATP concentration for all screening and follow-up assays, ideally at or near the Michaelis-Menten constant (Km) of ATP for that specific kinase.[29] This provides a consistent baseline for comparing compound potencies.
-
Conclusion
The validation of bioassays for pyrimidine-based kinase inhibitors is a multi-faceted process that demands more than just following a protocol. It requires a deep understanding of the assay technologies, a critical eye for potential artifacts, and a logical framework for assessing performance. By systematically evaluating parameters like precision, robustness (Z'), and potency, and by comparing results from both biochemical and cellular systems, researchers can build a comprehensive and reliable data package. This rigorous approach is the only way to ensure that the most promising compounds are advanced with confidence, ultimately accelerating the journey from a hit in a well to a life-changing therapeutic.
References
-
Von Leoprechting, A., et al. (2004). Miniaturization and validation of a high-throughput serine kinase assay using the AlphaScreen platform. Journal of Biomolecular Screening. Available at: [Link]
-
Klüter, S., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Robers, M. B., et al. (2015). A final method designed to determine kinase target engagement in living cells is NanoBRET technology. Frontiers in Pharmacology. Available at: [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
-
Larijani, B., et al. (2018). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]
-
Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]
-
de Oliveira, E., et al. (2020). Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. ACS Omega. Available at: [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. Available at: [Link]
-
Soth, M., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Available at: [Link]
-
Vedvik, K. L., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Request PDF - ResearchGate. Available at: [Link]
-
Sportsman, J. R., et al. (2004). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
RxPlora. (2024). What is Z' (read Z-factor)?. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]
-
BMG LABTECH. (n.d.). Tyrosine kinase activity in AlphaScreen mode. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
Robers, M. B., et al. (2012). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX. Available at: [Link]
-
Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. Available at: [Link]
-
Slack, M., et al. (2017). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PMC. Available at: [Link]
-
Agilent. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Available at: [Link]
-
Pargellis, C., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Figshare. Available at: [Link]
-
Mount, P. F., et al. (2019). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX. Available at: [Link]
-
Weigel, P. H. (2018). competitive alphascreen assay for detection of hyaluronan. Glycobiology - Oxford Academic. Available at: [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]
-
Journal of Biomolecular Screening. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed. Available at: [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available at: [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
-
Scott, J. S., et al. (2019). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC. Available at: [Link]
-
Patel, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. Available at: [Link]
-
BellBrook Labs. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]
-
Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. agilent.com [agilent.com]
- 16. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 17. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. promega.com [promega.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dora.lib4ri.ch [dora.lib4ri.ch]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
[1][2]
Executive Summary & Immediate Directive
Do not dispose of this compound down the drain. 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine is a halogenated heteroaromatic compound.[1] Upon thermal decomposition or improper treatment, it releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[1]
Core Disposal Rule: This material must be segregated into the Halogenated Waste Stream and disposed of via high-temperature incineration with specific flue gas scrubbing capabilities.[1]
Chemical Profile & Hazard Causality[3]
To ensure safety, researchers must understand why specific protocols are enforced.[1] This compound is not merely "organic waste"; its functional groups dictate its lifecycle management.[1]
| Feature | Chemical Implication | Disposal Consequence |
| Fluorine Substituent (C-5) | High thermal stability of the C-F bond.[1] | Requires High-Temperature Incineration (>1100°C) to ensure complete mineralization.[1] |
| Chlorine Substituent (C-2) | Formation of acidic byproducts.[1] | Combustion generates HCl; waste facilities must use alkaline scrubbers.[1] |
| Aminopyrimidine Core | Nitrogen-rich heterocycle.[1] | Potential for NOx generation; strictly prohibited from oxidative bleach treatment (risk of chloramine formation).[1] |
Safety Warning: In the event of a fire involving this waste, the smoke will contain HF.[1] Standard ABC fire extinguishers are effective, but full-face respirators are mandatory for emergency responders to prevent chemical pneumonitis from acid gas inhalation.[1]
Waste Stream Segregation Strategy
Effective disposal begins at the bench.[1] You must prevent cross-contamination that could render large volumes of non-hazardous waste "hazardous" by association.[1]
The "Halogen Rule"
If 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must be reclassified as Halogenated Solvent Waste .[1]
-
Correct: Label as "Halogenated Organic Waste."
-
Incorrect: Label as "Flammable Solvent" (This leads to regulatory violations and potential incinerator damage).[1]
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Surplus)
Objective: Secure containment for off-site incineration.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction/transport.[1]
-
Transfer:
-
Labeling:
-
Storage: Place the HDPE jar into the satellite accumulation area designated for Solid Hazardous Waste .
Scenario B: Reaction Mixtures & Mother Liquors
Objective: Managing the compound when dissolved in solvents (e.g., DMSO, DMF, Ethyl Acetate).[1]
-
Segregation: Ensure the waste carboy is designated for Halogenated Solvents .[1]
-
Note: Even if the solvent is Ethanol (non-halogenated), the presence of the fluorinated solute mandates the "Halogenated" classification.[1]
-
-
Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers that could react with the amine functionality.[1]
-
pH Check: If the reaction mixture was quenched with acid/base, neutralize to pH 6–8 before adding to the solvent waste stream to prevent exothermic reactions in the drum.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1]
-
Evaluation:
-
Trace Contamination: Disposable gloves and paper towels with minor spotting can often be treated as "Solid Hazardous Debris."[1]
-
Gross Contamination:[1] If a spill occurred and materials are soaked, seal them in a separate clear plastic bag before placing them in the solid waste drum to prevent off-gassing.[1]
-
-
Disposal: Place in the Hazardous Solid Waste drum (often a blue or black open-top drum).[1] Do not throw in regular trash.
Decision Logic Visualization
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Waste stream segregation logic for fluorinated pyrimidine derivatives.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, evacuate the immediate area to allow HVAC systems to clear suspended particulates.[1]
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P95 or N95 particulate respirator.[1]
-
Containment (Dry Spill):
-
Decontamination: Wipe the surface with a mild detergent solution.[1] Place all cleanup materials into the Hazardous Solid Waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]
-
PubChem. (2023).[1] Compound Summary: 2-Chloro-5-fluoropyrimidin-4-amine.[1][2][3][4] National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. CAS 280581-64-8 | 2-Chloro-5-Fluoro-N-phenylpyrimidin-4-amine - Synblock [synblock.com]
- 3. 2-chloro-5-fluoro-N-phenylpyrimidin-4-amine | 280581-64-8 [sigmaaldrich.com]
- 4. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
